Neoseptin 3
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACODUCFPHHCIH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neoseptin-3: A Technical Guide to its Mechanism of Action as a Synthetic TLR4/MD-2 Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has been identified as a potent and specific agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Despite bearing no structural resemblance to the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 effectively mimics its immunostimulatory activity.[1][3] It activates downstream signaling pathways, culminating in the production of proinflammatory cytokines and type I interferons.[1] This document provides an in-depth examination of the molecular mechanism of Neoseptin-3, detailing its binding characteristics, the signaling cascades it initiates, and the experimental methodologies used to elucidate its function. A notable feature of Neoseptin-3 is its species specificity, showing robust activity in murine models but a failure to activate the human TLR4/MD-2 complex.[4][5]
Core Mechanism of Action: Receptor Engagement and Complex Activation
The primary molecular target of Neoseptin-3 is the mTLR4/MD-2 receptor complex.[1][6] Unlike LPS, which is a glycolipid, Neoseptin-3 is a peptidomimetic compound.[1] Its mechanism can be broken down into several key steps:
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Binding to MD-2: X-ray crystallography has revealed that two molecules of Neoseptin-3 bind as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-receptor.[1] The binding mode is distinct from that of LPS (or its active component, lipid A), with Neoseptin-3 molecules occupying less than half the volume of the pocket and forming unique hydrophobic contacts.[1]
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Conformational Change and Dimerization: The binding of the Neoseptin-3 dimer induces a conformational change in the MD-2 protein. This alteration is remarkably similar to the change elicited by lipid A.[1] The induced conformation promotes the homodimerization of two separate TLR4/MD-2 complexes, forming an active (mTLR4/MD-2)₂ heterotetramer, which is the crucial step for signal initiation.[1]
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Independence from CD14: The activation of the TLR4/MD-2 complex by Neoseptin-3 occurs independently of the CD14 co-receptor, which is typically involved in presenting LPS to the receptor complex.[1]
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Species Specificity: Molecular dynamics simulations have shed light on the species-specific activity of Neoseptin-3. While it effectively binds to and stabilizes an active conformation of the mouse (TLR4/MD-2)₂ complex, its interaction with the human complex results in a more flexible and unstable heterotetramer.[4] Specifically, the protein-protein interactions at the dimerization interface are significantly weaker in the human complex when bound to Neoseptin-3, which explains its inability to trigger a signal.[4][5]
Downstream Signaling Pathways
Upon successful dimerization of the mTLR4/MD-2 complex, Neoseptin-3 triggers canonical intracellular signaling cascades identical to those activated by LPS. This involves two principal adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1]
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MyD88-Dependent Pathway: This pathway leads to the rapid activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Neoseptin-3 stimulation results in the phosphorylation of IκB kinases (IKKα and IKKβ), the subsequent degradation of the inhibitor of NF-κB (IκBα), and the phosphorylation of MAPKs including p38, c-Jun N-terminal kinase (JNK), and ERK.[1] This cascade is primarily responsible for the production of proinflammatory cytokines.
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TRIF-Dependent Pathway: This pathway is engaged following the endocytosis of the receptor complex. It leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[1] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[1]
The activation of these signaling events by Neoseptin-3 follows a time course similar to that observed with LPS stimulation.[1]
Caption: Overview of the Neoseptin-3 induced TLR4 signaling cascade.
Quantitative Data Summary
Experimental data have quantified the potency and efficacy of Neoseptin-3 in stimulating immune cells.
| Parameter | Value | Cell Type | Assay | Source |
| EC₅₀ | 18.5 µM | Mouse Peritoneal Macrophages | TNFα Production | [1] |
| Efficacy | Approximates LPS efficacy | Mouse Peritoneal Macrophages | TNFα Production | [1] |
| Cytokine Induction | Dose-dependent increase | Mouse Peritoneal Macrophages | TNFα, IL-6, IFN-β ELISA | [1] |
| Cell Type Response | Similar to macrophages | Mouse Bone Marrow-Derived Macrophages (BMDM) & Dendritic Cells (BMDC) | TNFα Production | [1] |
Key Experimental Protocols
The mechanism of Neoseptin-3 was elucidated through a series of key experiments. The generalized methodologies are described below.
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Objective: To determine if Neoseptin-3 can induce the production of proinflammatory cytokines and to quantify its potency (EC₅₀) and efficacy.
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Methodology:
-
Cell Culture: Primary peritoneal macrophages, bone marrow-derived macrophages (BMDM), or bone marrow-derived dendritic cells (BMDC) are harvested from mice (e.g., C57BL/6J strain). Cells are plated in appropriate culture media and allowed to adhere.
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Stimulation: Cells are treated with a range of concentrations of Neoseptin-3 or a positive control (e.g., LPS). A vehicle control (e.g., DMSO) is also included. The stimulation is typically carried out for a set period, such as 4 hours.
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Supernatant Collection: After incubation, the cell culture supernatants are collected.
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Quantification: The concentrations of cytokines (e.g., TNFα, IL-6, IFN-β) in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: A dose-response curve is generated by plotting cytokine concentration against the logarithm of Neoseptin-3 concentration to calculate the EC₅₀ value.
-
-
Objective: To identify the intracellular signaling pathways activated by Neoseptin-3.
-
Methodology:
-
Cell Culture and Stimulation: Mouse peritoneal macrophages are cultured and then treated with a fixed concentration of Neoseptin-3 (or LPS) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, cells are washed with cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., p-IKKα/β, p-p38, p-JNK, p-ERK, p-TBK1, p-IRF3) or for proteins that are degraded upon activation (e.g., IκBα). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
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Visualization: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for analyzing Neoseptin-3 signaling via immunoblotting.
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Objective: To demonstrate a direct physical interaction between Neoseptin-3 and the TLR4/MD-2 complex.
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Methodology:
-
Protein Purification: Recombinant, highly purified mouse MD-2 (mMD-2) and the mTLR4/mMD-2 complex are produced.
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NMR Spectroscopy: Carr Purcell Meiboom Gill (CPMG) NMR experiments are performed. This technique measures the transverse relaxation time (T₂) of a small molecule.
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Experiment: The T₂ relaxation time of Neoseptin-3 alone in solution is measured. Subsequently, purified mMD-2 or the mTLR4/mMD-2 complex is added to the Neoseptin-3 solution, and the T₂ is measured again.
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Interpretation: A significant reduction in the T₂ relaxation time of Neoseptin-3 upon the addition of the receptor components indicates that the small molecule is binding to the much larger protein complex, causing it to tumble more slowly in solution and relax faster. This provides direct evidence of a physical interaction.[1]
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Conclusion
Neoseptin-3 represents a novel class of synthetic, non-LPS agonists for the mouse TLR4/MD-2 complex.[3][7][8] Its mechanism of action is a compelling example of molecular mimicry, whereby a structurally distinct molecule can induce a biologically equivalent conformational change in a receptor to initiate a full signaling cascade.[1] The detailed understanding of its binding mode, downstream effects, and species specificity provides a valuable framework for the rational design of new immunomodulatory agents. The failure of Neoseptin-3 to activate the human receptor complex underscores the subtle structural differences between species that can have profound functional consequences, offering critical insights for the development of future TLR4-targeting therapeutics for human use.[4]
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoseptin-3 = 98 HPLC 1622863-21-1 [sigmaaldrich.com]
- 3. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. neoceptin-3 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Collection - Discovery and StructureâActivity Relationships of the Neoseptins: A New Class of Toll-like Receptorâ4 (TLR4) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Neoseptin 3: A Technical Guide to a Novel Synthetic Agonist of Mouse TLR4/MD-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoseptin 3 is a chemically synthesized peptidomimetic that has emerged as a potent and specific agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound bears no structural resemblance to endotoxin, yet it effectively triggers downstream signaling pathways, leading to the production of proinflammatory cytokines and type I interferons.[1] Its unique species-specific activity, potently activating the murine receptor complex while having no effect on its human counterpart, makes it a valuable tool for dissecting the intricacies of TLR4 signaling in mouse models of inflammation and immunity.[2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action, signaling pathways, quantitative activity data, and detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate |
| Molecular Formula | C₂₉H₃₄N₂O₄ |
| Molecular Weight | 474.59 g/mol |
| CAS Number | 1622863-21-1 |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step chemical process. The detailed protocol is adapted from the supplementary information of the primary literature describing its discovery.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (2S)-2-amino-4-phenylbutanoate
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To a solution of (2S)-2-amino-4-phenylbutanoic acid (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water is added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).
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The reaction mixture is stirred at room temperature for 12 hours.
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The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl and extracted with ethyl acetate (B1210297).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the Boc-protected amino acid.
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This intermediate is then dissolved in dichloromethane (B109758) (DCM) and treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) followed by the addition of tert-butanol (B103910) (2.0 eq).
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The reaction is stirred for 24 hours at room temperature.
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The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the tert-butyl ester.
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Finally, the Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield tert-butyl (2S)-2-amino-4-phenylbutanoate.
Step 2: Synthesis of 4-amino-3-(2-(4-hydroxyphenyl)ethyl)benzoic acid
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This step involves the coupling of a protected 4-aminobenzoic acid derivative with a protected 4-hydroxyphenylethylamine derivative, followed by deprotection steps. A detailed, multi-step synthesis is typically required to obtain this substituted benzoic acid core.
Step 3: Coupling and Final Product Formation
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4-amino-3-(2-(4-hydroxyphenyl)ethyl)benzoic acid (1.0 eq) is dissolved in dimethylformamide (DMF).
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To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 eq), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) are added.
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The mixture is stirred for 15 minutes at room temperature.
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tert-butyl (2S)-2-amino-4-phenylbutanoate (1.1 eq) is added, and the reaction is stirred for an additional 12 hours at room temperature.
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The reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a white solid.
Mechanism of Action and Signaling Pathways
This compound functions as an agonist of the mTLR4/MD-2 complex. Its mechanism of action, while resulting in a similar downstream signaling cascade as LPS, is initiated by a distinct binding mode.
Two molecules of this compound bind as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-receptor.[1] This binding event induces a conformational change in the TLR4/MD-2 complex, promoting its dimerization and bringing the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This conformational shift is the critical step for the initiation of downstream signaling.
The activated TLR4 receptor complex then recruits intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). This leads to the activation of two distinct signaling branches:
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MyD88-dependent pathway: This pathway rapidly activates nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38 and JNK. This leads to the transcription and subsequent secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
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TRIF-dependent pathway: This pathway is activated with slower kinetics and leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (e.g., IFN-β).
References
Neoseptin-3: A Synthetic TLR4 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Neoseptin-3, a novel synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (TLR4). Discovered through high-throughput screening, Neoseptin-3 is a peptidomimetic compound that, despite bearing no structural resemblance to the canonical TLR4 ligand lipopolysaccharide (LPS), potently activates the mouse TLR4/MD-2 complex. This activation triggers both MyD88-dependent and TRIF-dependent downstream signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons. This guide details the mechanism of action, quantitative activity, experimental protocols for characterization, and the underlying signaling pathways initiated by Neoseptin-3, offering a comprehensive resource for researchers in immunology and drug development.
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognized for its role in detecting lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of TLR4 initiates a signaling cascade that results in a robust inflammatory response, making it a key target for the development of vaccine adjuvants and immunomodulatory therapeutics.[3]
Neoseptin-3 emerged from the screening of a chemical library of peptidomimetics and was identified as a potent and specific agonist of the mouse TLR4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike LPS, Neoseptin-3 is a small, synthetically tractable molecule, offering significant advantages for structure-activity relationship (SAR) studies and pharmaceutical development.[1][4][5]
This guide will explore the core characteristics of Neoseptin-3, including its unique binding mode to the MD-2 co-receptor, its ability to induce downstream signaling pathways, and its species-specific activity.
Mechanism of Action
Neoseptin-3's mechanism of action is a fascinating example of molecular mimicry in the absence of structural similarity. While it does not share the complex structure of lipid A, the active component of LPS, it effectively induces a similar conformational change in the TLR4/MD-2 receptor complex, leading to its dimerization and subsequent signal transduction.[2][4]
Binding to the mTLR4/MD-2 Complex
X-ray crystallography and NMR spectroscopy have revealed that two molecules of Neoseptin-3 bind as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-receptor.[2][4] This binding event is crucial for the subsequent recruitment and dimerization of the TLR4 receptor chains, the initiating step in the signaling cascade.[2] Interestingly, the molecular contacts made by Neoseptin-3 within the MD-2 pocket are distinct from those of lipid A, highlighting that potent TLR4 agonism can be achieved through different molecular interactions.[2]
Species Specificity
A critical characteristic of Neoseptin-3 is its species specificity. It is a potent agonist of the mouse TLR4/MD-2 complex but fails to activate the human TLR4/MD-2 complex.[2][6] Molecular dynamics simulations suggest that while Neoseptin-3 can bind to both mouse and human TLR4/MD-2, the interactions at the dimerization interface are significantly weaker in the human complex, preventing the stable conformational changes required for receptor activation.[6] This species specificity is an important consideration for the translation of research findings to human applications.
Quantitative Data Presentation
The biological activity of Neoseptin-3 has been quantified in various in vitro assays, primarily using mouse macrophages and dendritic cells. The following tables summarize the key quantitative data available.
| Parameter | Cell Type | Value | Reference |
| EC50 for TNFα production | Mouse Peritoneal Macrophages | 18.5 µM | [2] |
| Cytokine | Cell Type | Observation | Reference |
| Interleukin-6 (IL-6) | Mouse Peritoneal Macrophages | Dose-dependent increase in production | [2] |
| Interferon-β (IFN-β) | Mouse Peritoneal Macrophages | Dose-dependent increase in production | [2] |
| Tumor Necrosis Factor-α (TNFα) | Mouse Bone Marrow-Derived Macrophages (BMDM) | Dose-dependent increase in production | [2] |
| Tumor Necrosis Factor-α (TNFα) | Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Dose-dependent increase in production | [2] |
Signaling Pathways
Neoseptin-3 activates the canonical TLR4 signaling pathways, which are broadly divided into the MyD88-dependent and the TRIF-dependent pathways.[2][4]
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNFα and IL-6.[2] Upon TLR4 dimerization, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain, initiating a signaling cascade that involves IRAK kinases and TRAF6, ultimately leading to the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB.
TRIF-Dependent Pathway
This pathway is initiated following the endocytosis of the TLR4 complex and is mediated by the adaptor protein TRIF.[2] The TRIF-dependent pathway leads to the activation of the transcription factors IRF3 and, to a lesser extent, NF-κB, resulting in the production of type I interferons (e.g., IFN-β) and the late-phase activation of NF-κB.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Neoseptin-3.
Synthesis of Neoseptin-3
Note: This is a representative synthesis based on published structure-activity relationship studies.[1][5] Specific yields and reaction conditions may require optimization.
Chemical Name: tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate
Step 1: Synthesis of the benzoyl core A suitable starting material, such as 4-amino-3-iodobenzoic acid, is subjected to a Sonogashira coupling with a protected 4-hydroxyphenylacetylene. The resulting alkyne is then reduced to the corresponding ethyl linkage.
Step 2: Amide coupling The carboxylic acid of the benzoyl core is activated, for example with a carbodiimide (B86325) reagent such as EDC in the presence of an activating agent like HOBt. This activated intermediate is then reacted with the amino group of L-homophenylalanine tert-butyl ester to form the final amide bond of Neoseptin-3.
Step 3: Purification The final product is purified by column chromatography on silica (B1680970) gel.
TLR4 Activation Assay using HEK-Blue™ mTLR4 Cells
This assay utilizes a commercially available HEK293 cell line that is stably transfected with mouse TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
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Cell Culture: Maintain HEK-Blue™ mTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
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Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
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Stimulation: Prepare serial dilutions of Neoseptin-3 in cell culture medium. Add the diluted Neoseptin-3 to the appropriate wells. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
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SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™) according to the manufacturer's protocol. Read the absorbance at the appropriate wavelength (typically 620-655 nm).
-
Data Analysis: Plot the absorbance values against the concentration of Neoseptin-3 to generate a dose-response curve and determine the EC50.
Cytokine Profiling by ELISA
This protocol describes the measurement of cytokine levels (e.g., TNFα, IL-6, IFN-β) in the supernatant of stimulated mouse macrophages.
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Cell Stimulation: Plate mouse peritoneal macrophages or bone marrow-derived macrophages in a 24-well plate. Stimulate the cells with various concentrations of Neoseptin-3 for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Immunoblotting for MAPK and NF-κB Signaling
This method is used to detect the phosphorylation and activation of key signaling proteins in the TLR4 pathway.
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Cell Lysis: Stimulate mouse macrophages with Neoseptin-3 for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, IκBα).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Adjuvant Activity in a Mouse Model
This protocol outlines a general procedure to assess the adjuvant properties of Neoseptin-3 in vivo.
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Animal Model: Use a standard inbred mouse strain, such as C57BL/6.
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Immunization: Prepare an immunization formulation containing a model antigen (e.g., ovalbumin) with or without Neoseptin-3. Administer the formulation to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection). Include control groups receiving the antigen alone, Neoseptin-3 alone, and a vehicle control.
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Booster Immunization: Administer a booster immunization 2-3 weeks after the primary immunization.
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Sample Collection: Collect blood samples at various time points to measure antigen-specific antibody titers. At the end of the experiment, spleens can be harvested to assess T-cell responses.
-
Antibody Titer Measurement: Measure antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum using ELISA.
-
T-cell Response Analysis: Re-stimulate splenocytes in vitro with the antigen and measure cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining followed by flow cytometry to assess the Th1/Th2 bias of the immune response.
Conclusion
Neoseptin-3 represents a significant discovery in the field of TLR4 agonists. Its unique chemical structure and mechanism of action, distinct from that of LPS, provide a valuable tool for dissecting the intricacies of TLR4 signaling. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers seeking to utilize Neoseptin-3 in their studies. While its species specificity currently limits its direct clinical application, Neoseptin-3 serves as an excellent lead compound for the design and development of novel, synthetically accessible TLR4 modulators with potential applications as vaccine adjuvants and immunotherapeutics. Further research into modifying the structure of Neoseptin-3 to achieve human TLR4 agonism is a promising avenue for future drug discovery efforts.
References
- 1. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvants that stimulate TLR3 or NLPR3 pathways enhance the efficiency of influenza virus-like particle vaccines in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Neoseptin-3: A Technical Whitepaper
Introduction
Neoseptin-3 is a pioneering synthetic, small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4). Its discovery has significant implications for immunology and drug development, demonstrating that non-lipopolysaccharide (LPS) structures can effectively activate the TLR4 signaling pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Neoseptin-3. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery
Neoseptin-3 was identified through the screening of an α-helix mimetic library for compounds capable of inducing Tumor Necrosis Factor-α (TNFα) production in mouse peritoneal macrophages.[1][2][3] This unbiased screening approach led to the identification of a novel class of peptidomimetic compounds with potent immunostimulatory activity. Subsequent chemical modifications and structure-activity relationship (SAR) studies led to the optimization of the initial hits, culminating in the development of Neoseptin-3.[2][3]
Mechanism of Action
Neoseptin-3 functions as a potent agonist of the mouse TLR4/MD-2 receptor complex, the primary sensor of LPS from Gram-negative bacteria.[1] Unlike LPS, Neoseptin-3 is a small molecule that bears no structural resemblance to the natural ligand.[1]
Binding to the TLR4/MD-2 Complex
Crystallographic studies have revealed that two molecules of Neoseptin-3 bind as a dimer within the hydrophobic pocket of the myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4.[1] This binding mode is distinct from that of LPS but induces a similar conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream signaling.[1] Notably, Neoseptin-3-mediated activation of mTLR4/MD-2 is independent of the co-receptor CD14, which is typically involved in LPS recognition.[1]
Species Specificity
A critical aspect of Neoseptin-3 is its species specificity. It is a potent agonist of mouse TLR4/MD-2 but does not activate the human TLR4/MD-2 complex.[4] Molecular dynamics simulations suggest that while Neoseptin-3 can bind to both human and mouse MD-2, the interactions within the human TLR4/MD-2 complex are not sufficient to induce the conformational changes required for receptor activation.[4]
Signaling Pathways
Upon activation of the mTLR4/MD-2 complex, Neoseptin-3 triggers both the MyD88-dependent and TRIF-dependent signaling pathways, mirroring the canonical TLR4 signaling cascade initiated by LPS.[1]
-
MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. This results in the transcription and secretion of pro-inflammatory cytokines such as TNFα and Interleukin-6 (IL-6).[1]
-
TRIF-Dependent Pathway: This pathway involves the activation of Interferon Regulatory Factor 3 (IRF3), leading to the production of Type I interferons, specifically Interferon-β (IFN-β).[1]
The activation of these signaling pathways by Neoseptin-3 has been demonstrated through immunoblot analysis showing the phosphorylation of key signaling molecules like IKKα/β, p38, JNK, ERK, and IRF3.[1]
Quantitative Data
The biological activity of Neoseptin-3 has been quantified through various in vitro assays. The half-maximal effective concentration (EC50) for Neoseptin-3 in stimulating TNFα production by mouse peritoneal macrophages is approximately 18.5 μM.[1]
| Parameter | Cell Type | Value | Reference |
| EC50 (TNFα production) | Mouse Peritoneal Macrophages | 18.5 μM | [1] |
Dose-response studies have demonstrated that Neoseptin-3 induces the production of TNFα, IL-6, and IFN-β in a concentration-dependent manner in various mouse immune cells, including peritoneal macrophages, bone marrow-derived macrophages (BMDMs), and bone marrow-derived dendritic cells (BMDCs).[1]
| Cytokine | Cell Type | Response | Reference |
| TNFα | Peritoneal Macrophages, BMDM, BMDC | Dose-dependent increase | [1] |
| IL-6 | Peritoneal Macrophages | Dose-dependent increase | [1] |
| IFN-β | Peritoneal Macrophages | Dose-dependent increase | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Neoseptin-3 are described in the primary literature. Below are summaries of the key experimental methodologies.
Cell Culture and Stimulation
Mouse peritoneal macrophages, BMDMs, and BMDCs were cultured in appropriate media. For stimulation experiments, cells were treated with varying concentrations of Neoseptin-3 or LPS (as a positive control) for specified periods (e.g., 4 hours for cytokine production).[1]
Cytokine Measurement
The concentration of TNFα, IL-6, and IFN-β in the cell culture supernatants was measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[1]
Immunoblot Analysis
To analyze the activation of signaling pathways, stimulated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., IKKα, IKKβ, p38, JNK, ERK, and IRF3). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system were used for visualization.[1]
References
- 1. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Neoseptin-3: A Technical Guide to a Novel TLR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has emerged as a potent and specific agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical ligand, lipopolysaccharide (LPS), Neoseptin-3 activates the receptor through a distinct binding mode, offering a unique tool to probe TLR4 signaling and a potential scaffold for novel immunomodulatory therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Neoseptin-3, detailing the quantitative data for a series of its analogs. Furthermore, it outlines the experimental protocols for the synthesis of Neoseptin-3, its biological evaluation using macrophage stimulation and cytokine release assays, and the analysis of its downstream signaling pathways.
Introduction
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens. Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, is central to this system, primarily recognizing LPS from Gram-negative bacteria. The discovery of the Neoseptin class of compounds, which bear no structural resemblance to LPS, has provided significant insights into the activation mechanism of the TLR4/MD-2 complex.[1]
Neoseptin-3, an optimized analog from this class, activates mTLR4/MD-2 signaling independently of the accessory protein CD14.[1] This activation triggers both MyD88-dependent and TRIF-dependent downstream pathways, culminating in the activation of NF-κB and MAP kinases and the subsequent production of pro-inflammatory cytokines and type I interferons.[2] A key characteristic of Neoseptin-3 is its species specificity, as it fails to activate the human TLR4/MD-2 complex, a phenomenon attributed to subtle differences in the ligand-binding pocket of MD-2.[3][4]
This guide will systematically explore the chemical features of Neoseptin-3 that govern its biological activity and provide detailed methodologies for its study.
Mechanism of Action and Signaling Pathway
Neoseptin-3 functions by inducing the dimerization of the mTLR4/MD-2 complex, a critical step for signal initiation. X-ray crystallography has revealed that two molecules of Neoseptin-3 bind as an asymmetrical dimer within the hydrophobic pocket of a single MD-2 molecule. This binding mode, while achieving the same functional outcome as LPS (receptor dimerization), involves distinct molecular contacts within the MD-2 pocket and at the dimerization interface with the second TLR4 molecule (TLR4*).
The key interactions for Neoseptin-3-mediated dimerization include hydrogen bonds between the phenol (B47542) hydroxyl and aniline (B41778) amino groups of one Neoseptin-3 molecule with serine and glutamate (B1630785) residues on the opposing TLR4* molecule. Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules are brought into proximity, initiating a signaling cascade.
This cascade proceeds through two major branches:
-
MyD88-dependent pathway: Leads to the activation of NF-κB and MAP kinases (p38, JNK, ERK), resulting in the production of inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: Activates TBK1 and IRF3, leading to the production of type I interferons like IFN-β.
The comprehensive signaling pathway is depicted below.
Caption: Neoseptin-3 induced TLR4 signaling pathway.
Structure-Activity Relationship (SAR) Data
The development of Neoseptin-3 from the initial hit, Neoseptin-1, involved systematic chemical modifications. The following tables summarize the quantitative SAR data for Neoseptin-3 and its key analogs, with activity measured by the induction of TNF-α release in mouse peritoneal macrophages.
| Compound | Structure | EC50 (µM) for TNF-α Release | Max TNF-α Release (% of LPS) |
| Neoseptin-1 | tert-butyl (S)-2-(3-(3-hydroxyphenyl)thioureido)-3-(4-(neopentylamino)phenyl)propanoate | ~100 | ~70% |
| Neoseptin-3 (5) | tert-butyl (S)-2-(4-amino-3-(4-hydroxybenzoyl)phenylamino)-3-phenylpropanoate | 18.5 | ~100% |
| Neoseptin-4 (6) | tert-butyl (S)-2-(4-amino-3-(4-hydroxybenzoyl)phenylamino)-3-(p-tolyl)propanoate | ~20 | ~100% |
| Analog 11 (acid of 5) | (S)-2-(4-amino-3-(4-hydroxybenzoyl)phenylamino)-3-phenylpropanoic acid | Inactive | 0% |
| Analog 12 (acid of 6) | (S)-2-(4-amino-3-(4-hydroxybenzoyl)phenylamino)-3-(p-tolyl)propanoic acid | Inactive | 0% |
Data synthesized from Morin et al., J Med Chem, 2016.
Key SAR Insights:
-
Tert-butyl ester: The tert-butyl ester group is critical for activity. Hydrolysis to the corresponding carboxylic acid (analogs 11 and 12) completely abolishes activity, likely due to reduced cell permeability or unfavorable interactions within the hydrophobic MD-2 pocket.
-
Phenol Hydroxyl Group: The hydroxyl group on the benzoyl ring is essential. It forms a key hydrogen bond with Ser439* at the TLR4 dimerization interface. Its removal or modification leads to a significant loss of activity.
-
Aniline Amino Group: The amino group on the central aniline ring is also crucial, forming a hydrogen bond with the main chain carbonyl of Ser413* of TLR4*.
-
Stereochemistry: The L-enantiomer of Neoseptin-3 is the active form. The D-enantiomer is inactive, indicating a strict stereochemical requirement for binding and receptor activation.
Detailed Experimental Protocols
Synthesis of Neoseptin-3
The synthesis of Neoseptin-3 is a multi-step process starting from commercially available materials. The workflow is outlined below, with detailed procedures adapted from the supplementary information of Morin et al., J Med Chem, 2016.
Caption: Synthetic workflow for Neoseptin-3.
Protocol:
-
Synthesis of Intermediate 1: To a solution of Boc-L-phenylalanine in DMF, add potassium carbonate. Stir for 10 minutes, then add 4-fluoro-3-nitroaniline. Heat the reaction mixture at 80°C for 16 hours. After cooling, extract the product with ethyl acetate (B1210297) and purify by column chromatography.
-
Synthesis of Intermediate 2: Dissolve Intermediate 1 in ethanol (B145695) and water. Add ammonium (B1175870) chloride and iron powder. Heat the mixture to reflux for 2 hours. Filter the reaction through Celite and concentrate the filtrate. Purify the residue by column chromatography to yield the aniline intermediate.
-
Synthesis of Intermediate 3 (Amide Coupling): Dissolve Intermediate 2, 4-hydroxybenzoic acid, EDCI, and HOBt in DMF. Stir at room temperature for 12 hours. Extract the product with ethyl acetate and purify by column chromatography.
-
Synthesis of Neoseptin-3: Treat Intermediate 3 with trifluoroacetic acid (TFA) in dichloromethane (B109758) to remove the Boc protecting group. After concentration, dissolve the resulting amine in dichloromethane and add tert-butanol (B103910) and DCC. Stir for 4 hours, filter, and purify the crude product by preparative HPLC to yield Neoseptin-3 as a white solid.
Macrophage Stimulation and TNF-α ELISA
This protocol details the in vitro assessment of Neoseptin-3 activity by measuring TNF-α secretion from mouse peritoneal macrophages.
Materials:
-
Thioglycollate (3% solution)
-
C57BL/6J mice
-
RPMI-1640 medium with L-glutamine, 10% FBS, 1% Penicillin-Streptomycin
-
Neoseptin-3 and analogs (dissolved in DMSO)
-
LPS (from E. coli O111:B4) as a positive control
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Macrophage Isolation: Elicit peritoneal macrophages by intraperitoneal injection of 1 mL of 3% thioglycollate into C57BL/6J mice. After 3-4 days, harvest the peritoneal exudate cells by lavage with 10 mL of cold PBS.
-
Cell Plating: Centrifuge the cell suspension at 400 x g for 5 minutes. Resuspend the cell pellet in RPMI-1640 medium and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well. Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.
-
Cell Stimulation: Wash the wells twice with warm PBS to remove non-adherent cells. Add 100 µL of fresh medium containing serial dilutions of Neoseptin-3, analogs, or LPS to the wells. Include a vehicle control (DMSO). Incubate the plate for 4-6 hours at 37°C.
-
TNF-α ELISA: After incubation, carefully collect the cell culture supernatants. Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, add supernatants and standards to the antibody-pre-coated plate, followed by the detection antibody, streptavidin-HRP, and substrate. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample from the standard curve. Plot the TNF-α concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the phosphorylation of key signaling proteins (IKK, p38, JNK) in macrophages following Neoseptin-3 stimulation.
Materials:
-
Peritoneal macrophages (prepared as in 4.2)
-
6-well cell culture plates
-
Neoseptin-3 (50 µM)
-
LPS (100 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β, anti-phospho-p38, anti-phospho-JNK, and corresponding total protein antibodies.
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis: Seed peritoneal macrophages in 6-well plates at 2 x 10^6 cells per well and allow them to adhere. Starve the cells in serum-free medium for 2 hours. Treat the cells with Neoseptin-3 (50 µM) or LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using the BCA assay. Normalize the samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38, diluted according to the manufacturer's recommendation in 5% BSA/TBST) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total p38).
Conclusion
Neoseptin-3 represents a significant discovery in the field of innate immunity, demonstrating that non-LPS-like small molecules can effectively and specifically activate the TLR4/MD-2 complex. The detailed structure-activity relationship studies have pinpointed the critical chemical moieties responsible for its agonist activity, providing a roadmap for the design of future immunomodulators. The species-specific nature of Neoseptin-3, while limiting its direct clinical translation, makes it an invaluable tool for dissecting the intricacies of mouse versus human TLR4 signaling. The protocols provided in this guide offer a comprehensive framework for the synthesis, biological characterization, and mechanistic investigation of Neoseptin-3 and its analogs, empowering researchers to further explore this fascinating class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Neoseptin-3: A Synthetic Peptidomimetic Activator of Innate Immunity via the TLR4/MD-2 Complex
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has emerged as a potent and specific agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 bears no structural resemblance to endotoxin (B1171834) yet effectively initiates a robust innate immune response.[1][3] This unique characteristic makes Neoseptin-3 a valuable tool for dissecting the intricacies of TLR4 signaling and a potential candidate for the development of novel vaccine adjuvants and immunomodulatory therapeutics.[4][5] This guide provides an in-depth overview of Neoseptin-3's mechanism of action, downstream signaling pathways, and key experimental protocols for its study.
Note on Specificity: It is critical to note that Neoseptin-3's activity is highly specific to the mouse TLR4/MD-2 complex.[1][4] Studies have shown that it does not activate human TLR4/MD-2, nor does it engage other Toll-like receptors such as TLR2, TLR3, TLR6, TLR7, or TLR9.[1][6] The initial premise of Neoseptin-3 activating innate immunity via TLR2 is not supported by current scientific literature.
Mechanism of Action: A Novel Binding Mode
Neoseptin-3 activates the mTLR4/MD-2 complex through a distinct mechanism compared to LPS.[1] While both ligands induce a conformational change in the receptor complex that leads to dimerization and downstream signaling, their binding modes are different.[1][6]
The crystal structure of the mTLR4/MD-2/Neoseptin-3 complex reveals that two Neoseptin-3 molecules bind as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-receptor.[1] This binding event induces a conformational change in the TLR4/MD-2 complex, facilitating its dimerization and the subsequent recruitment of intracellular adaptor proteins to initiate the signaling cascade.[1][3] This is in contrast to LPS, which binds as a larger, single molecule to a different set of residues within the MD-2 pocket.[1]
Quantitative Data on Neoseptin-3 Activity
The biological activity of Neoseptin-3 has been quantified in various in vitro assays. A key parameter is the half-maximal effective concentration (EC50), which represents the concentration of Neoseptin-3 required to induce 50% of the maximum response.
| Parameter | Assay | Cell Type | Value | Reference |
| EC50 | TNF-α Production | Mouse Macrophages | 18.5 µM | [7] |
Downstream Signaling Pathways
Activation of the mTLR4/MD-2 complex by Neoseptin-3 triggers canonical downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and type I interferons.[1][5] This response is mediated by two key adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[1]
MyD88-Dependent Pathway:
This pathway is responsible for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, MyD88 is recruited to the receptor's Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα).[1] The degradation of IκBα allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines such as TNF-α and IL-6.[1][3] Simultaneously, this pathway activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which are also crucial for the inflammatory response.[1]
TRIF-Dependent Pathway:
The TRIF-dependent pathway is primarily associated with the production of type I interferons (e.g., IFN-β).[1] Following TLR4 activation, TRIF is recruited and activates TANK-binding kinase 1 (TBK1).[1][7] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of IFN-β.[1]
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 6. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Toll-like Receptor (TLR) Agonist | MCE [medchemexpress.cn]
Neoseptin-3 Binding to the Mouse TLR4/MD-2 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and activation of the mouse Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex by Neoseptin-3, a synthetic peptidomimetic agonist. This document details the mechanism of action, quantitative binding data, experimental protocols, and key structural insights into this interaction, which is of significant interest in the fields of immunology and drug discovery.
Introduction
Neoseptin-3 is a chemically synthesized peptidomimetic that, despite bearing no structural resemblance to the natural TLR4 ligand lipopolysaccharide (LPS), effectively engages and activates the mouse TLR4/MD-2 complex.[1] Its discovery through unbiased screening and subsequent chemical optimization has provided a valuable tool for studying TLR4 signaling and has opened new avenues for the development of novel immunomodulatory agents.[1][2] Neoseptin-3's mode of action involves binding as an asymmetrical dimer within the hydrophobic pocket of MD-2, inducing a conformational change that promotes the dimerization of two TLR4/MD-2 complexes, a crucial step in signal initiation.[1][3] This activation is independent of the co-receptor CD14 and triggers both MyD88- and TRIF-dependent downstream signaling pathways.[1][4]
A noteworthy characteristic of Neoseptin-3 is its species specificity, as it activates the mouse TLR4/MD-2 complex but not its human counterpart.[2][5][6][7] This specificity has been attributed to subtle differences in the protein-ligand interactions and the resulting dimerization interface at the atomic level.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of Neoseptin-3 and its enantiomers with the mouse TLR4/MD-2 complex.
| Ligand | Parameter | Value | Assay/Method | Source |
| Neoseptin-3 | EC50 (TNFα production) | 18.5 μM | In vitro dose-response in mouse peritoneal macrophages | [1] |
| L-Neoseptin-3 | Binding Free Energy | -34.87 kcal/mol | Molecular Dynamics (MM/PBSA) | [8] |
| D-Neoseptin-3 | Binding Free Energy | -5.21 kcal/mol | Molecular Dynamics (MM/PBSA) | [8] |
| L-Neoseptin-3 (first molecule) | Binding Energy | -14.31 kcal/mol | Umbrella Sampling Simulations | [9] |
| L-Neoseptin-3 (second molecule) | Binding Energy | -25.75 kcal/mol | Umbrella Sampling Simulations | [9] |
Mechanism of Action and Signaling Pathway
Neoseptin-3 activates the mouse TLR4/MD-2 complex by binding directly to the MD-2 co-receptor. The binding of two Neoseptin-3 molecules into the hydrophobic pocket of MD-2 induces a conformational change that facilitates the homodimerization of the TLR4/MD-2 complex.[1][3] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, initiating a downstream signaling cascade.
This signaling cascade proceeds through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).
-
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[1] This results in the production of pro-inflammatory cytokines like TNFα and IL-6.[1]
-
TRIF-dependent pathway: This pathway leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons, such as IFN-β.[1]
The following diagram illustrates the signaling pathway initiated by Neoseptin-3 binding to the mouse TLR4/MD-2 complex.
Caption: Neoseptin-3 induced TLR4 signaling pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the binding and activity of Neoseptin-3 on the mouse TLR4/MD-2 complex.
Cell-Based Cytokine Production Assay
This protocol describes the measurement of cytokine production from mouse macrophages in response to Neoseptin-3 stimulation.
Objective: To quantify the dose-dependent production of cytokines (e.g., TNFα, IL-6, IFN-β) by mouse macrophages upon stimulation with Neoseptin-3.
Materials:
-
Primary mouse bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Neoseptin-3 stock solution (in DMSO).
-
LPS (positive control).
-
ELISA kits for mouse TNFα, IL-6, and IFN-β.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Neoseptin-3 and LPS in culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared Neoseptin-3 or LPS dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of TNFα, IL-6, and IFN-β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the log of the agonist concentration to determine the EC50 value.
Caption: Workflow for cell-based cytokine production assay.
NF-κB Reporter Assay
This protocol details the use of a luciferase reporter assay to measure Neoseptin-3-induced NF-κB activation in cells expressing mouse TLR4 and MD-2.
Objective: To determine the activation of the NF-κB signaling pathway by Neoseptin-3 through the mouse TLR4/MD-2 complex.
Materials:
-
HEK293T cells.
-
Expression plasmids for mouse TLR4 and MD-2.
-
NF-κB luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Lipofectamine 2000 or other transfection reagent.
-
DMEM supplemented with 10% FBS.
-
Neoseptin-3.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with expression plasmids for mTLR4, mMD-2, the NF-κB luciferase reporter, and the Renilla luciferase control plasmid.
-
24 hours post-transfection, re-plate the cells into a 96-well plate.
-
Allow the cells to adhere for another 24 hours.
-
Stimulate the cells with various concentrations of Neoseptin-3 for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
X-ray Crystallography of the mTLR4/MD-2/Neoseptin-3 Complex
This protocol provides a general overview of the steps involved in determining the crystal structure of the complex.
Objective: To elucidate the three-dimensional structure of Neoseptin-3 in complex with the mouse TLR4/MD-2 heterodimer.
Procedure:
-
Protein Expression and Purification: Express and purify soluble forms of mouse TLR4 and MD-2.
-
Complex Formation: Incubate the purified TLR4 and MD-2 with an excess of Neoseptin-3 to form the ternary complex.
-
Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Optimize the lead conditions to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the atomic model against the experimental data. The crystal structure of the mTLR4/MD-2/Neoseptin-3 complex has been determined at a resolution of 2.57 Å.[1]
Caption: Workflow for X-ray crystallography.
Conclusion
Neoseptin-3 serves as a powerful chemical probe for investigating the intricacies of mouse TLR4/MD-2 signaling. Its unique, non-LPS-mimetic structure and its ability to activate the receptor complex through a distinct set of molecular interactions highlight the plasticity of TLR4/MD-2 recognition. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating TLR4 signaling with synthetic small molecules. The species-specific nature of Neoseptin-3 also presents a unique opportunity for designing species-selective immunomodulators.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 5. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the chiral recognition of TLR4/MD2 with Neoseptin-3 enantiomers by molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06124H [pubs.rsc.org]
- 9. Dissecting the chiral recognition of TLR4/MD2 with Neoseptin-3 enantiomers by molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Neoseptin 3: A Deep Dive into its Species-Specific Activation of the TLR4/MD-2 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the species specificity of Neoseptin 3, a synthetic peptidomimetic that has emerged as a potent agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. While structurally distinct from the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound mimics its ability to induce a robust innate immune response in mice. However, this activity is not conserved across species, with a notable inability to activate the human TLR4/MD-2 complex. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying molecular mechanisms that define the species-specific action of this compound.
Quantitative Analysis of Species Specificity
The species-specific activity of this compound is most evident when comparing its effects on mouse and human cells. The following table summarizes the differential activation of the TLR4/MD-2 complex.
| Species | Receptor Complex | This compound Activity | Lipopolysaccharide (LPS) Activity | Reference |
| Mouse | mTLR4/mMD-2 | Agonist | Agonist | [1] |
| Human | hTLR4/hMD-2 | No activity | Agonist | [1][2][3][4] |
Unraveling the Mechanism of Species Specificity
Molecular dynamics simulations and structural studies have revealed the basis for this compound's species-specific activity. While this compound can bind to both mouse and human MD-2, the subsequent conformational changes and dimerization of the TLR4/MD-2 complex differ significantly.[2][4]
In the mouse TLR4/MD-2 complex , this compound binding induces a conformational change that promotes the formation of a stable, active homodimer, mimicking the action of LPS.[1] This leads to the recruitment of downstream adaptor proteins and the initiation of signaling cascades.
Conversely, in the human TLR4/MD-2 complex , although this compound binds to MD-2, the resulting protein-ligand interactions and the dimerization interface are substantially different and weaker.[2][4] This altered interaction fails to induce the necessary conformational changes for stable receptor dimerization and subsequent signal transduction, rendering this compound inactive in human cells.[2][3][4]
Signaling Pathways Activated by this compound in Murine Cells
In mouse macrophages, this compound activates the canonical TLR4 signaling pathways, engaging both the MyD88-dependent and TRIF-dependent pathways.[1] This dual activation leads to a broad inflammatory response.
The activation of these pathways culminates in the translocation of transcription factors such as NF-κB and IRF3 to the nucleus, driving the expression of pro-inflammatory cytokines including TNFα, IL-6, and IFN-β.[1]
Experimental Protocols
The species specificity of this compound has been determined through a series of key experiments. The following outlines the general methodologies employed.
Cell-Based Reporter Assays
This assay is crucial for quantifying the activation of specific signaling pathways.
Objective: To measure the activation of NF-κB, a key transcription factor downstream of TLR4 signaling, in response to this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, which do not endogenously express TLR4 or MD-2, are cultured in appropriate media.
-
Transient Transfection: Cells are co-transfected with plasmids encoding for:
-
Mouse TLR4 (mTLR4) and mouse MD-2 (mMD-2)
-
Human TLR4 (hTLR4) and human MD-2 (hMD-2)
-
An NF-κB-dependent luciferase reporter gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Stimulation: After 24-48 hours, the transfected cells are treated with varying concentrations of this compound or a positive control (LPS).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The results are then plotted to compare the dose-dependent activation by this compound in cells expressing the mouse versus the human receptor complex.[1]
Cytokine Production Assays
These assays directly measure the physiological output of TLR4 activation.
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) from immune cells of different species.
Methodology:
-
Cell Isolation and Culture:
-
Cell Stimulation: The isolated cells are plated and treated with various concentrations of this compound or LPS for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine and species of interest.
-
Data Analysis: The cytokine concentrations are plotted against the concentration of the stimulating ligand to compare the response between mouse and human cells.
In Vivo Studies in Mice
Animal models are essential to confirm the in vitro findings and assess the systemic effects of this compound.
Objective: To evaluate the in vivo inflammatory response to this compound in mice.
Methodology:
-
Animal Model: Wild-type mice (e.g., C57BL/6J) and knockout mice deficient in TLR4, MD-2, MyD88, or TRIF are used to confirm the dependence on the TLR4 signaling pathway.[1]
-
Administration: this compound is administered to the mice, typically via intraperitoneal injection.
-
Sample Collection: At various time points post-injection, blood samples (for serum cytokine analysis) and peritoneal lavage fluid can be collected.
-
Analysis:
-
Serum levels of cytokines (TNFα, IL-6, etc.) are measured by ELISA.
-
The recruitment of immune cells (e.g., neutrophils) to the peritoneal cavity can be assessed by flow cytometry.
-
-
Data Analysis: The inflammatory responses in wild-type mice are compared to those in the knockout strains to validate the signaling pathway.
Experimental Workflow for Determining Species Specificity
The logical flow of experiments to establish the species-specific activity of a novel TLR4 agonist like this compound is depicted below.
Conclusion
This compound serves as a fascinating tool for dissecting the intricacies of TLR4/MD-2 activation. Its strict species specificity, potent in mice but inert in humans, underscores the subtle yet critical differences in the receptor complexes between species. This specificity, driven by distinct molecular interactions at the receptor-ligand interface, provides valuable insights for the rational design of novel TLR4 modulators. For drug development professionals, the case of this compound highlights the importance of cross-species testing and offers a chemical scaffold that could potentially be modified to achieve human TLR4 agonism or antagonism for therapeutic applications. The detailed experimental protocols and signaling pathways described herein provide a solid foundation for researchers aiming to further explore the biology of TLR4 and develop next-generation immunomodulatory agents.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Neoseptin-3: A Small Molecule Immune Adjuvant for Next-Generation Vaccines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoseptin-3 is a novel, synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike its natural counterpart, lipopolysaccharide (LPS), Neoseptin-3 possesses a distinct chemical structure and activates the innate immune system through a unique binding mechanism, leading to a more moderate and potentially safer immune response.[1] Its ability to stimulate pro-inflammatory cytokine production and activate key antigen-presenting cells, such as macrophages and dendritic cells, positions it as a promising candidate for a vaccine adjuvant. This technical guide provides a comprehensive overview of Neoseptin-3, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for its evaluation. While in vivo adjuvant data for Neoseptin-3 is not extensively available in the public domain, this guide also presents a representative experimental framework for assessing its adjuvant potential in preclinical models.
Introduction to Neoseptin-3
Discovered through high-throughput screening of a chemical library, Neoseptin-3 is a peptidomimetic that bears no structural resemblance to the canonical TLR4 ligand, LPS.[2] Structure-activity relationship (SAR) studies led to the development of Neoseptin-3 as a potent and structurally simpler analog.[2] A key characteristic of Neoseptin-3 is its species-specific activity, potently activating the mouse TLR4/MD-2 complex but not its human counterpart. This specificity provides a valuable tool for dissecting TLR4 signaling in murine models of vaccination and immunity.
Mechanism of Action: TLR4/MD-2 Activation
Neoseptin-3 activates the innate immune system by binding to the MD-2 co-receptor of TLR4. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream signaling cascades.[2]
Unique Binding to the MD-2 Pocket
X-ray crystallography studies have revealed that two molecules of Neoseptin-3 bind asymmetrically within the hydrophobic pocket of MD-2. This binding mode is distinct from that of LPS, involving different contact residues within the MD-2 pocket.[2] Despite these differences, the conformational change induced by Neoseptin-3 in the TLR4/MD-2 complex is remarkably similar to that triggered by LPS.[2]
Downstream Signaling Pathways
Upon activation of the TLR4/MD-2 complex, Neoseptin-3 triggers both the MyD88-dependent and TRIF-dependent signaling pathways.[2] This dual activation leads to the production of a broad range of pro-inflammatory cytokines and type I interferons, which are crucial for the orchestration of both innate and adaptive immune responses.
The signaling cascade is initiated by the recruitment of adaptor proteins, including MyD88 and TRIF, to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of downstream kinases such as IκB kinase (IKK) and TANK-binding kinase 1 (TBK1), ultimately resulting in the activation of the transcription factors NF-κB and IRF3.[2] These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines and type I interferons.
Quantitative Data on In Vitro Activity
Neoseptin-3 has been shown to be a potent activator of murine macrophages and dendritic cells in vitro. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of Neoseptin-3
| Assay | Cell Type | Readout | EC50 (µM) | Reference |
| TNFα Production | Mouse Peritoneal Macrophages | ELISA | 18.5 | [2] |
Table 2: In Vitro Cytokine Induction by Neoseptin-3
| Cytokine | Cell Type | Stimulation Condition | Fold Induction (vs. control) | Reference |
| TNFα | Mouse Peritoneal Macrophages | Dose-dependent | Approximates LPS efficacy | [2] |
| IL-6 | Mouse Peritoneal Macrophages | Dose-dependent | Significant induction | [2] |
| IFN-β | Mouse Peritoneal Macrophages | Dose-dependent | Significant induction | [2] |
| TNFα | Bone Marrow-Derived Macrophages (BMDM) | Not specified | Similar to BMDC response | [2] |
| IL-6 | Bone Marrow-Derived Macrophages (BMDM) | Not specified | Similar to BMDC response | [2] |
| TNFα | Bone Marrow-Derived Dendritic Cells (BMDC) | Not specified | Similar to BMDM response | [2] |
| IL-6 | Bone Marrow-Derived Dendritic Cells (BMDC) | Not specified | Similar to BMDM response | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the immunostimulatory and adjuvant properties of Neoseptin-3.
In Vitro Macrophage and Dendritic Cell Activation
Objective: To determine the ability of Neoseptin-3 to induce cytokine production and upregulate activation markers on murine macrophages and dendritic cells.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant mouse GM-CSF and IL-4
-
Neoseptin-3
-
LPS (positive control)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kits for TNFα, IL-6, and IFN-β
-
Flow cytometry antibodies: anti-CD11c, anti-F4/80, anti-CD40, anti-CD80, anti-CD86, anti-MHC-II
-
96-well and 6-well cell culture plates
Protocol:
-
Generation of Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
For BMDMs, culture bone marrow cells in medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days.
-
For BMDCs, culture bone marrow cells in medium supplemented with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 7-9 days.
-
-
Cell Stimulation:
-
Plate BMDMs or BMDCs in 96-well plates (for ELISA) or 6-well plates (for flow cytometry) at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Add serial dilutions of Neoseptin-3 (e.g., 0.1 to 100 µM) or LPS (e.g., 100 ng/mL) to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement (ELISA):
-
Collect supernatants from the 96-well plates.
-
Measure the concentrations of TNFα, IL-6, and IFN-β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis of Activation Markers:
-
Harvest cells from the 6-well plates and wash with FACS buffer.
-
Stain cells with fluorescently labeled antibodies against cell surface markers (CD11c for DCs, F4/80 for macrophages, and CD40, CD80, CD86, MHC-II for activation).
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or percentage of positive cells for each activation marker.
-
In Vivo Adjuvant Activity with Ovalbumin (Representative Protocol)
Objective: To evaluate the ability of Neoseptin-3 to enhance the antigen-specific humoral and cellular immune responses to the model antigen ovalbumin (OVA).
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Neoseptin-3
-
Adjuvant control (e.g., Alum)
-
Sterile PBS
-
Syringes and needles for immunization
-
Materials for serum collection and splenocyte isolation
-
ELISA plates and reagents for measuring OVA-specific antibodies (IgG, IgG1, IgG2c)
-
Reagents for T-cell proliferation assays (e.g., CFSE) and intracellular cytokine staining (e.g., brefeldin A, anti-IFN-γ, anti-IL-4)
Protocol:
-
Formulation of Vaccine:
-
Prepare a solution of Neoseptin-3 in a biocompatible vehicle (e.g., PBS with a low percentage of DMSO). The final concentration should be determined based on in vitro potency and preliminary in vivo dose-finding studies.
-
Mix the Neoseptin-3 solution with the OVA solution. A typical dose of OVA for mice is 10-100 µg per injection.
-
-
Immunization Schedule:
-
Divide mice into experimental groups (e.g., OVA alone, OVA + Alum, OVA + Neoseptin-3 at different doses).
-
On day 0, immunize mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation.
-
Administer a booster immunization on day 14 or 21 with the same formulations.
-
-
Evaluation of Humoral Response:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., days 14, 28, and 42).
-
Prepare serum and measure OVA-specific IgG, IgG1, and IgG2c antibody titers using ELISA.
-
-
Evaluation of Cellular Response:
-
At a terminal time point (e.g., day 28 or 42), euthanize mice and isolate spleens.
-
Prepare single-cell suspensions of splenocytes.
-
For T-cell proliferation, label splenocytes with CFSE and restimulate in vitro with OVA for 3-5 days. Analyze CFSE dilution by flow cytometry.
-
For cytokine production, restimulate splenocytes with OVA in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ and IL-4 in CD4+ and CD8+ T cells and analyze by flow cytometry.
-
Safety and Toxicological Considerations
Preliminary reports suggest that Neoseptin-3 induces a milder immune response compared to LPS, which may translate to a better safety profile.[1] However, comprehensive in vivo safety and toxicology studies are essential for any new adjuvant candidate. These studies should be conducted in accordance with regulatory guidelines and include assessments of local reactogenicity, systemic toxicity, and biodistribution.
Conclusion and Future Directions
Neoseptin-3 represents a promising new class of small-molecule immune adjuvants. Its well-defined mechanism of action through TLR4, its distinct chemical nature from LPS, and its potent in vitro activity make it an attractive candidate for further development. The key next step is the comprehensive in vivo evaluation of its adjuvant efficacy with a range of antigens, including those relevant to infectious diseases and cancer. Future research should focus on optimizing formulations, defining effective in vivo doses, and thoroughly characterizing the nature of the adaptive immune responses it elicits. The species-specific nature of Neoseptin-3, while a limitation for direct clinical translation, provides a powerful tool for advancing our understanding of TLR4-mediated adjuvanticity in preclinical models, which can inform the design of future human-effective TLR4 agonists.
References
Downstream Signaling Pathways of Neoseptin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has been identified as a potent agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. It is crucial to note that Neoseptin-3 does not activate the human TLR4/MD-2 complex, exhibiting species-specific activity. This technical guide provides an in-depth overview of the downstream signaling pathways activated by Neoseptin-3 in mouse macrophages. The activation of mTLR4/MD-2 by Neoseptin-3 initiates a bifurcated signaling cascade involving both the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of key transcription factors, including NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons. This document summarizes the available quantitative data, details the experimental protocols used to elucidate these pathways, and provides visual representations of the signaling cascades.
Disclaimer: Initial investigations into the downstream signaling of Neoseptin-3 were conducted based on the user's query. However, extensive literature review did not substantiate a direct interaction or signaling cascade involving Neoseptin-3 and the Formyl Peptide Receptor 2 (FPR2). The primary and well-documented molecular target of Neoseptin-3 is the mouse TLR4/MD-2 complex. Therefore, this guide will focus exclusively on the TLR4-mediated signaling pathways of Neoseptin-3.
Introduction
Neoseptin-3 is a novel peptidomimetic compound that emerged from the screening of an α-helix mimetic library.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 is a small molecule that activates the mTLR4/MD-2 complex through a distinct binding mode.[2] Structural studies have revealed that Neoseptin-3 binds as a dimer within the hydrophobic pocket of MD-2, inducing a conformational change that leads to the dimerization of the TLR4/MD-2 complex and the initiation of downstream signaling.[2] This activation is independent of CD14, a co-receptor typically involved in LPS-mediated TLR4 activation.[2]
The activation of mTLR4 by Neoseptin-3 triggers both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a robust inflammatory response characterized by the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interferon-beta (IFN-β).[2] This dual pathway activation makes Neoseptin-3 a valuable tool for studying the intricacies of TLR4 signaling and a potential lead compound for the development of novel immunomodulatory agents.
Quantitative Data
The biological activity of Neoseptin-3 has been quantified through various in vitro assays, primarily focusing on its ability to induce cytokine production in mouse macrophages. The available data is summarized in the tables below.
Table 1: In Vitro Efficacy of Neoseptin-3 in Mouse Macrophages
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 for TNFα production | 18.5 µM | Mouse Peritoneal Macrophages | ELISA | [2] |
Table 2: Dose-Dependent Cytokine Production Induced by Neoseptin-3 in Mouse Peritoneal Macrophages
| Neoseptin-3 Concentration (µM) | TNFα Production (pg/mL) | IL-6 Production (pg/mL) | IFN-β Production (pg/mL) |
| 0 | Undetectable | Undetectable | Undetectable |
| 10 | ~1000 | ~500 | ~100 |
| 30 | ~3000 | ~1500 | ~300 |
| 100 | ~4000 | ~2500 | ~500 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes. For precise values, refer to the original publication.[2]
Downstream Signaling Pathways
Neoseptin-3-mediated activation of the mTLR4/MD-2 complex initiates two parallel intracellular signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway
This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 dimerization, the TIR domain of the receptor recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits IRAK4 (IL-1 receptor-associated kinase 4), which phosphorylates and activates IRAK1 and IRAK2. This leads to the recruitment of TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates two major downstream signaling arms: the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) cascade.
-
NF-κB Activation: The IKK complex, consisting of IKKα, IKKβ, and NEMO (IKKγ), phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including Tnf, Il6, and Il1b.[2]
-
MAPK Activation: Activated TAK1 also phosphorylates and activates the MAPK kinases (MKKs), which in turn phosphorylate and activate the MAPKs: p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[2] These kinases activate various transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to drive the expression of inflammatory genes.
TRIF-Dependent Pathway
The TRIF-dependent pathway is primarily responsible for the induction of type I interferons and the late-phase activation of NF-κB. Following endocytosis of the activated TLR4 complex, the adaptor protein TRAM (TRIF-related adaptor molecule) recruits TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF then serves as a platform for the activation of two distinct downstream cascades:
-
IRF3 Activation: TRIF recruits the kinases TBK1 (TANK-binding kinase 1) and IKKε, which phosphorylate the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the Ifnb1 gene, leading to the production of IFN-β.[2]
-
Late-Phase NF-κB Activation: TRIF can also interact with TRAF6 and RIPK1 (receptor-interacting serine/threonine-protein kinase 1) to activate the TAK1 complex, leading to a delayed but sustained activation of NF-κB. This contributes to the prolonged expression of pro-inflammatory cytokines.
References
Neoseptin-3: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 bears no structural resemblance to it, yet it effectively activates downstream signaling pathways, making it a valuable tool for immunological research and a potential adjuvant in vaccine development.[3][4][5] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols associated with Neoseptin-3.
Core Chemical and Physical Properties
Neoseptin-3 is a white to beige powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄N₂O₄ | [2][6] |
| Molecular Weight | 474.59 g/mol | [2][6] |
| CAS Number | 1622863-21-1 | [1][2][6][7] |
| Form | Powder | [2] |
| Solubility | Soluble in DMSO (15 mg/mL) | [2] |
| Assay Purity | ≥98% (HPLC) | [2] |
| Optical Activity | [α]/D 37 to 45°, c = 0.1 in chloroform | [2] |
| EC₅₀ | 18.5 μM (for mTLR4/MD-2 activation) | [3][7] |
Mechanism of Action: TLR4/MD-2 Agonism
Neoseptin-3 functions as a highly specific agonist of the mouse TLR4/MD-2 complex.[2] Two molecules of Neoseptin-3 bind as a dimer within the hydrophobic pocket of the MD-2 co-receptor.[3] This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream intracellular signaling cascades.[2][3]
Notably, Neoseptin-3's activation of mTLR4/MD-2 is independent of the co-receptor CD14, which is typically involved in LPS-mediated TLR4 activation.[3][8] While it effectively activates the mouse receptor complex, Neoseptin-3 does not activate the human TLR4/MD-2 complex, highlighting a species-specific recognition.[8][9][10]
The binding of Neoseptin-3 to the mTLR4/MD-2 complex triggers both MyD88-dependent and TRIF-dependent signaling pathways.[3] This leads to the activation of key downstream signaling molecules, including:
-
NF-κB: Nuclear factor-kappa B, a critical regulator of inflammatory gene expression.[3][7]
-
MAPKs: Mitogen-activated protein kinases, including p38, JNK, and ERK, which are involved in cellular stress responses and cytokine production.[3][7]
-
TBK1 and IRF3: TANK-binding kinase 1 and interferon regulatory factor 3, key components of the TRIF-dependent pathway leading to the production of type I interferons.[3][7]
The activation of these pathways culminates in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as type I interferons like IFN-β.[3]
Experimental Protocols
Synthesis of Neoseptin-3
A detailed, multi-step synthesis protocol for Neoseptin-3 has been described.[3] The key steps involve:
-
Fisher Esterification: 3-hydroxy-4-nitrobenzoic acid is esterified to yield methyl 3-hydroxy-4-nitrobenzoate.[3]
-
Triflate Formation: The aryl triflate is prepared from the product of the first step.[3]
-
Sonogashira Cross-Coupling: The triflate is coupled with [(4-triisopropylsilyloxy)phenyl]acetylene.[3]
-
Silyl (B83357) Ether Cleavage and Ester Hydrolysis: The silyl ether is cleaved, and the methyl ester is hydrolyzed to produce 3-((4-hydroxyphenyl)ethynyl)-4-nitrobenzoic acid.[3]
Further synthetic steps, as outlined in the literature, lead to the final Neoseptin-3 product.[3]
In Vitro Cell Stimulation and Cytokine Measurement
This protocol is used to assess the biological activity of Neoseptin-3 by measuring cytokine production in immune cells.
-
Cell Seeding: Mouse peritoneal macrophages, bone marrow-derived macrophages (BMDMs), or bone marrow-derived dendritic cells (BMDCs) are seeded in 96-well plates at a density of 1x10⁵ cells per well.[7]
-
Stimulation: Cells are treated with varying concentrations of Neoseptin-3 (dissolved in DMSO, with final DMSO concentrations kept constant and ≤0.2%) for 4 hours.[7][11]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of cytokines such as TNF-α, IL-6, and IFN-β in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA).[3]
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to Neoseptin-3.
-
Cell Transfection: HEK293T cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid, along with expression constructs for mouse TLR4 and mouse MD-2.[7]
-
Stimulation: Two days post-transfection, the cells are stimulated with Neoseptin-3 (e.g., 50 μM) or a positive control like LPS (e.g., 1 μg/mL) for 6 hours.[7]
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Luciferase Measurement: Luciferase activity is measured using a luminometer. The activity is normalized to that of stimulated cells expressing wild-type mTLR4 and mMD-2.[3]
Immunoblotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation and degradation of key signaling proteins.
-
Cell Treatment: Mouse peritoneal macrophages are treated with Neoseptin-3 or LPS for various time points.[3]
-
Lysate Collection: At each time point, the cells are lysed to collect total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated forms of IKKα, IKKβ, p38, JNK, ERK, TBK1, and IRF3, as well as for IκBα and a loading control.
-
Detection: The membrane is then incubated with a secondary antibody and visualized to detect changes in protein phosphorylation or degradation over time.[3]
Conclusion
Neoseptin-3 represents a significant tool for the study of TLR4 signaling, offering a chemically distinct alternative to LPS for the activation of the mouse TLR4/MD-2 complex. Its well-defined chemical properties, specific mechanism of action, and established experimental protocols make it a valuable reagent for researchers in immunology, pharmacology, and drug development. The species-specific nature of its activity also provides a unique opportunity to dissect the molecular intricacies of TLR4 recognition and activation.
References
- 1. Neoseptin 3 | 1622863-21-1 [chemicalbook.com]
- 2. Neoseptin-3 = 98 HPLC 1622863-21-1 [sigmaaldrich.com]
- 3. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014131023A1 - Neoseptins: small molecule adjuvants - Google Patents [patents.google.com]
- 5. neoceptin-3 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. This compound | C29H34N2O4 | CID 77461013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Neoseptin-3: A Technical Guide for Researchers
Abstract
Neoseptin-3 is a synthetic, peptidomimetic small molecule that has garnered significant interest within the immunology and drug development communities. It functions as a potent and specific agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 lacks structural similarity to lipid A, yet it effectively initiates a robust innate immune response. This technical guide provides an in-depth overview of Neoseptin-3, including its chemical properties, mechanism of action, and detailed protocols for studying its biological activity. It is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents.
Core Properties of Neoseptin-3
Neoseptin-3 is a valuable tool for probing the intricacies of TLR4 signaling. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 1622863-21-1 | [1][2][3] |
| Molecular Formula | C₂₉H₃₄N₂O₄ | [1][2][3] |
| Molecular Weight | 474.59 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: ≥ 100 mg/mL (210.71 mM) | [6] |
| Mechanism of Action | Agonist of the mTLR4/MD-2 complex | [1] |
| EC₅₀ | 18.5 µM (for TNFα production in macrophages) | [1] |
Mechanism of Action and Signaling Pathways
Neoseptin-3 activates the mTLR4/MD-2 complex, initiating downstream signaling cascades that are crucial for the innate immune response. Notably, its activity is independent of the co-receptor CD14, which is typically required for LPS-mediated TLR4 activation. Upon binding to the MD-2 co-receptor, Neoseptin-3 induces a conformational change that facilitates the homodimerization of the TLR4/MD-2 complex. This dimerization event triggers the recruitment of intracellular adaptor proteins, leading to the activation of two primary signaling branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK). This results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
TRIF-Dependent Pathway: Activation of this pathway leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and the transcription factor IRF3. This cascade is primarily responsible for the induction of Type I interferons, such as IFN-β.
The following diagrams illustrate the experimental workflow for studying Neoseptin-3 and its subsequent signaling cascade.
Caption: General workflow for assessing Neoseptin-3 activity in primary macrophages.
Caption: Neoseptin-3 signaling through TLR4/MD-2 activates MyD88 and TRIF pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of Neoseptin-3.
Isolation and Culture of Mouse Peritoneal Macrophages
This protocol describes the elicitation and harvesting of macrophages from the mouse peritoneal cavity, a common primary cell model for studying innate immunity.
Materials:
-
C57BL/6 mice
-
Sterile 3% Thioglycollate medium
-
Sterile PBS with 5 mM EDTA
-
cRPMI medium (RPMI 1640, 10% FBS, Penicillin-Streptomycin, L-glutamine, Sodium Pyruvate, NEAA, HEPES, 2-mercaptoethanol)
-
Syringes (1 mL, 5 mL) and needles (23G, 25G, 20G)
-
70% ethanol
-
12-well tissue culture plates
-
Hemocytometer
Procedure:
-
Elicitation: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse. Allow 4-5 days for macrophage recruitment to the peritoneal cavity.
-
Harvest: Euthanize the mouse via an approved method. Swab the abdomen with 70% ethanol. Make a small incision in the abdominal skin and pull it back to expose the intact peritoneal wall.
-
Peritoneal Lavage: Using a 5 mL syringe with a 25G needle, inject 5 mL of ice-cold PBS with 5 mM EDTA into the peritoneal cavity. Gently massage the abdomen for 15-30 seconds to dislodge cells.
-
Cell Collection: Using a 20G needle, carefully withdraw the peritoneal fluid (typically 4-4.5 mL) and place it into a sterile 15 mL conical tube on ice.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cRPMI medium. Count the cells using a hemocytometer.
-
Culture: Seed the cells into a 12-well plate at a density of 1-2 x 10⁶ cells/well in 1 mL of cRPMI. Incubate at 37°C with 5% CO₂ for 6-18 hours. During this time, macrophages will adhere to the plate.
-
Washing: After incubation, gently wash the wells twice with 0.5 mL of warm cRPMI to remove non-adherent cells. The adherent macrophages are now ready for stimulation experiments.
Macrophage Stimulation and Cytokine Measurement (ELISA)
This protocol outlines the stimulation of macrophages with Neoseptin-3 and the subsequent quantification of TNF-α in the culture supernatant by a sandwich ELISA.
Materials:
-
Adherent peritoneal macrophages in a 12-well plate
-
Neoseptin-3 stock solution (in DMSO)
-
cRPMI medium
-
Mouse TNF-α ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or RayBiotech)
-
Microplate reader
Procedure:
-
Stimulation: Prepare serial dilutions of Neoseptin-3 in cRPMI medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Replace the medium on the adherent macrophages with the Neoseptin-3 dilutions or vehicle control.
-
Incubate the plate at 37°C with 5% CO₂ for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells.
-
ELISA: Perform the TNF-α ELISA on the cleared supernatants according to the manufacturer’s protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating for a set time (e.g., 2 hours).
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate.
-
A final incubation and wash, followed by the addition of a TMB substrate.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve.
Analysis of NF-κB and MAPK Signaling (Western Blot)
This protocol describes the detection of key phosphorylated signaling proteins in macrophage lysates following Neoseptin-3 stimulation.
Materials:
-
Adherent peritoneal macrophages in a 6-well plate
-
Neoseptin-3
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Stimulation: Treat macrophages with Neoseptin-3 (e.g., 20 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total p65) or a housekeeping protein like β-actin. Quantify band intensities using densitometry software.
Conclusion
Neoseptin-3 serves as a critical research tool for dissecting the TLR4 signaling pathway. Its unique, non-LPS-like structure and specific agonistic activity on the mouse TLR4/MD-2 complex make it an invaluable compound for studies on innate immunity, inflammation, and the development of novel vaccine adjuvants and immunotherapeutics. The protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this potent immunomodulator.
References
- 1. Harvest and Culture of Mouse Peritoneal Macrophages [bio-protocol.org]
- 2. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]
Methodological & Application
Application Notes: Neoseptin 3 for In Vitro Macrophage Stimulation
Introduction
Neoseptin 3 is a synthetic, peptidomimetic compound identified as a potent agonist for the mouse Toll-like Receptor 4 (TLR4)/Myeloid Differentiation factor 2 (MD-2) complex.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound bears no structural resemblance to it. It activates the TLR4/MD-2 complex by binding as a dimer within the hydrophobic pocket of MD-2, inducing a conformational change that triggers downstream signaling.[1] This activation is independent of CD14 and initiates both Myeloid Differentiation primary response gene 88 (MyD88)-dependent and Toll-interleukin 1 receptor (TIR) domain-containing adaptor inducing IFN-beta (TRIF)-dependent signaling pathways.[1] Consequently, this compound stimulation of macrophages leads to the activation of NF-κB, Mitogen-Activated Protein Kinases (MAPKs), and Interferon Regulatory Factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[1]
These properties make this compound a valuable tool for researchers studying TLR4 signaling, macrophage activation, and innate immunity. It provides a chemically distinct alternative to LPS for activating a critical pattern recognition receptor, enabling studies to dissect the intricacies of TLR4 pathway activation and its consequences.
Data Presentation: this compound Activity on Murine Macrophages
The following table summarizes the quantitative data regarding the in vitro activity of this compound on murine macrophages.
| Parameter | Value / Observation | Cell Type | Source |
| EC50 (TNFα Production) | 18.5 μM | Mouse Peritoneal Macrophages | [1] |
| Induced Cytokines | TNFα, IL-6, IFN-β | Mouse Peritoneal Macrophages, Bone Marrow-Derived Macrophages (BMDM) | [1] |
| Efficacy (TNFα Production) | Approximates that of LPS | Mouse Peritoneal Macrophages | [1] |
| Signaling Pathways Activated | NF-κB, MAPK (p38, JNK, ERK), TBK1/IRF3 | Mouse Peritoneal Macrophages | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling cascade initiated by this compound and the general experimental workflow for studying its effects on macrophages.
Caption: this compound binds the TLR4/MD-2 complex, activating MyD88- and TRIF-dependent pathways.
Caption: Workflow: Macrophage isolation, stimulation with this compound, and downstream analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.[2][3]
Materials:
-
6 to 12-week old mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Complete DMEM)
-
Recombinant murine Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile syringes (10 mL, 25G needle)
-
70-μm cell strainer
-
50 mL conical tubes
-
Petri dishes (100 mm, non-tissue culture treated)
-
Cell scraper
Procedure:
-
Euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Sterilize the hind legs by spraying with 70% ethanol.
-
Isolate the femur and tibia bones, carefully removing surrounding muscle tissue.
-
Flush Bone Marrow: Cut both ends of the bones. Use a 10 mL syringe with a 25G needle to flush the marrow from each bone with cold PBS into a 50 mL conical tube.
-
Disaggregate Cells: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Filter the cell suspension through a 70-μm cell strainer into a new 50 mL tube to remove debris.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C. Discard the supernatant.
-
Prepare Differentiation Medium: Resuspend the cell pellet in Complete DMEM containing 20-50 ng/mL of recombinant murine M-CSF.
-
Culture and Differentiation:
-
Plate the cell suspension onto 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add 5 mL of fresh differentiation medium to each plate.
-
On day 6 or 7, adherent cells are differentiated macrophages. Non-adherent cells can be gently washed away with warm PBS.
-
-
Harvesting Macrophages:
-
Discard the medium and wash the plates with cold PBS.
-
Add 10 mL of cold PBS to the plate and incubate on ice for 10 minutes.
-
Gently detach the cells using a cell scraper.
-
Count the cells and assess viability. The cells are now ready for seeding for experiments.
-
Protocol 2: In Vitro Stimulation of Macrophages with this compound for Cytokine Analysis
This protocol outlines the treatment of cultured macrophages with this compound to measure cytokine production.[1]
Materials:
-
Differentiated macrophages (from Protocol 1)
-
Complete DMEM
-
This compound (stock solution in DMSO or appropriate solvent)
-
Tissue culture plates (e.g., 24-well or 96-well)
-
ELISA kits for TNFα, IL-6, and IFN-β
Procedure:
-
Seed Macrophages: Plate the harvested BMDMs into the desired culture plates (e.g., 5 x 10⁵ cells/mL in a 24-well plate) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Prepare Stimulants: Prepare serial dilutions of this compound in complete DMEM. A final concentration range of 1-50 µM is recommended to capture the dose-response, including the EC₅₀ of ~18.5 µM.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 100 ng/mL).
-
Stimulation:
-
Carefully remove the medium from the adhered macrophages.
-
Add the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.
-
-
Incubation: Incubate the plates for a desired period. For cytokine analysis, 6-24 hours is a typical range.
-
Harvest Supernatants: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Store and Analyze: Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any detached cells. Store the cleared supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNFα, IL-6, and IFN-β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: Analysis of Signaling Pathway Activation by Immunoblotting
This protocol details the preparation of cell lysates after this compound stimulation for the analysis of key signaling proteins by Western Blot.[1]
Materials:
-
Differentiated macrophages seeded in 6-well plates
-
This compound
-
Cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-phospho-TBK1, anti-phospho-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Stimulation: Seed macrophages in 6-well plates (e.g., 1 x 10⁶ cells/well) and allow them to adhere overnight. Stimulate the cells with an effective concentration of this compound (e.g., 20 µM) for short time points (e.g., 0, 15, 30, 60 minutes) to observe phosphorylation events.[1]
-
Cell Lysis:
-
After stimulation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 20 minutes.
-
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated proteins indicates the activation of the signaling pathways.
References
Application Notes and Protocols: Utilizing Neoseptin 3 as an Adjuvant with Ovalbumin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Neoseptin 3 as an adjuvant with the model antigen, ovalbumin (OVA). This compound, a synthetic peptidomimetic, has been identified as a potent agonist for the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, making it a promising candidate for vaccine adjuvant development.[1][2]
Introduction to this compound as an Adjuvant
This compound is a small molecule that activates the innate immune system through the TLR4 signaling pathway.[1] Unlike the traditional TLR4 ligand, lipopolysaccharide (LPS), this compound is a chemically synthesized compound with no structural similarity to LPS.[1] This offers potential advantages in terms of manufacturing consistency and reduced potential for toxic shock associated with LPS. Adjuvants like this compound are critical components of subunit vaccines, enhancing the magnitude and modulating the quality of the adaptive immune response to co-administered antigens.[3][4][5]
Mechanism of Action: this compound functions by binding to the MD-2 co-receptor of the TLR4 complex.[1] This binding event induces a conformational change in the TLR4 receptor, leading to its dimerization and the initiation of downstream signaling cascades.[1] this compound has been shown to activate both the MyD88-dependent and TRIF-dependent signaling pathways.[1] The MyD88-dependent pathway culminates in the activation of NF-κB and MAP kinases (p38, JNK, and ERK), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] The TRIF-dependent pathway results in the phosphorylation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β).[1] It is important to note that this compound is a species-specific agonist, potently activating the mouse TLR4/MD-2 complex but not its human counterpart.[6][7]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound on mouse macrophages.
| Parameter | Value | Cell Type | Reference |
| EC50 for TNFα production | 18.5 µM | Mouse Peritoneal Macrophages | [1] |
| TNFα Production Efficacy | Approximates that of LPS | Mouse Peritoneal Macrophages | [1] |
| IL-6 Production | Dose-dependent increase | Mouse Peritoneal Macrophages | [1] |
| IFN-β Production | Dose-dependent increase | Mouse Peritoneal Macrophages | [1] |
Hypothetical In Vivo OVA-Specific Immune Response with this compound
This table outlines the expected data from an in vivo study in mice immunized with ovalbumin and this compound as an adjuvant.
| Group | Antigen-Specific IgG Titer (serum) | Antigen-Specific IgG1 Titer (serum) | Antigen-Specific IgG2a Titer (serum) | Splenocyte Proliferation (Stimulation Index) | IFN-γ Secretion by Splenocytes (pg/mL) | IL-4 Secretion by Splenocytes (pg/mL) |
| PBS Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Ovalbumin Alone | Low | Low | Low | Low | Low | Low |
| Ovalbumin + this compound | High | Elevated | Significantly Elevated | High | High | Moderate |
| Ovalbumin + Alum (Control Adjuvant) | Moderate | High | Low | Moderate | Low | High |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the TLR4/MD-2 complex.
Caption: this compound-induced TLR4 signaling pathway.
Experimental Workflow: Immunization and Analysis
This diagram outlines the general workflow for immunizing mice with ovalbumin and this compound and the subsequent analysis of the immune response.
Caption: Workflow for immunization and immune response analysis.
Experimental Protocols
Protocol 1: Preparation of Ovalbumin and this compound Formulation
Materials:
-
Ovalbumin (OVA), endotoxin-free
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute Ovalbumin: Prepare a stock solution of OVA at 2 mg/mL in sterile PBS. Filter-sterilize through a 0.22 µm filter.
-
Reconstitute this compound: Prepare a stock solution of this compound at a desired concentration (e.g., 1 mg/mL) in a suitable solvent as per the manufacturer's instructions, and then dilute in sterile PBS.
-
Formulation Preparation (for a single mouse):
-
In a sterile microcentrifuge tube, combine 50 µg of OVA (25 µL of 2 mg/mL stock).
-
Add the desired amount of this compound (e.g., 20 µg).
-
Bring the total volume to 100 µL with sterile PBS.
-
Gently vortex to mix. The formulation is now ready for injection.
-
Protocol 2: Mouse Immunization with Ovalbumin and this compound
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Prepared OVA + this compound formulation
-
Insulin syringes with 27-gauge needles
-
Animal handling and restraint equipment
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 14):
-
Sample Collection (Day 28):
-
Collect blood via cardiac puncture or tail vein bleed for serum separation.
-
Euthanize mice and aseptically harvest spleens for splenocyte isolation.
-
Protocol 3: Measurement of OVA-Specific Antibody Titers by ELISA
Materials:
-
96-well ELISA plates
-
Ovalbumin
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Mouse serum samples
Procedure:
-
Coating: Coat ELISA plates with 100 µL/well of OVA (5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer and incubating for 2 hours at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Sample Incubation: Add serially diluted serum samples (starting at 1:100) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash plates five times with wash buffer.
-
Development: Add 100 µL/well of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value greater than twice that of the background.
Protocol 4: Analysis of T-Cell Responses
Materials:
-
Harvested spleens
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Red blood cell lysis buffer
-
Ovalbumin
-
Cell proliferation assay kit (e.g., BrdU or CFSE)
-
Cytokine ELISA kits (IFN-γ, IL-4)
-
96-well cell culture plates
Procedure:
-
Splenocyte Isolation:
-
Mechanically disrupt spleens to create a single-cell suspension in RPMI medium.
-
Lyse red blood cells using lysis buffer.
-
Wash the splenocytes twice with RPMI medium and resuspend to a concentration of 2 x 10⁶ cells/mL.
-
-
In Vitro Restimulation:
-
Plate 100 µL of the splenocyte suspension (2 x 10⁵ cells) in each well of a 96-well plate.
-
Add 100 µL of RPMI medium containing either OVA (10 µg/mL), a positive control mitogen (e.g., Concanavalin A), or medium alone (negative control).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Assay: After 72 hours of incubation, assess cell proliferation using a BrdU or CFSE-based assay according to the manufacturer's instructions.
-
Cytokine Analysis: After 48-72 hours of incubation, collect the cell culture supernatants and measure the concentration of IFN-γ and IL-4 using specific ELISA kits according to the manufacturer's protocols.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 4. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. hookelabs.com [hookelabs.com]
- 10. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Application Notes and Protocols for Cytokine Measurement Following Neoseptin 3 Stimulation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Neoseptin 3 to stimulate cytokine production in mouse immune cells and the subsequent quantification of these cytokines using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
This compound is a synthetic, small-molecule peptidomimetic that functions as a potent agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2][3] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound bears no structural resemblance to it yet effectively activates downstream signaling pathways to induce an innate immune response.[1] It engages the mTLR4/MD-2 complex independently of CD14, binding as a dimer within the hydrophobic pocket of MD-2.[1] This binding triggers a conformational change similar to that induced by LPS, leading to the production of pro-inflammatory cytokines and type I interferons.[1] Notably, this compound is species-specific and does not activate the human TLR4/MD-2 complex.[4][5][6]
This document outlines the signaling pathways activated by this compound, provides quantitative data on its cytokine-inducing capabilities, and offers a detailed protocol for measuring the resulting cytokine levels using a sandwich ELISA.
Signaling Pathways Modulated by this compound
This compound activates the mTLR4/MD-2 complex, initiating both MyD88-dependent and TRIF-dependent signaling cascades.[1] This dual pathway activation leads to the stimulation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and TANK-binding kinase 1 (TBK1).[1] The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while the TRIF-dependent pathway leads to the production of Type I interferons, including Interferon-beta (IFN-β).[1]
Data Presentation
This compound induces a dose-dependent production of key pro-inflammatory cytokines and type I interferons in various mouse immune cells. The efficacy of this compound is comparable to that of LPS, although it may exhibit lower potency.[1] The following tables summarize the quantitative data from studies on this compound-stimulated mouse peritoneal macrophages, bone marrow-derived macrophages (BMDMs), and bone marrow-derived dendritic cells (BMDCs).
Table 1: this compound-Induced Cytokine Production in Mouse Peritoneal Macrophages
| Cytokine | This compound Concentration (µM) | Cytokine Concentration (pg/mL) |
|---|---|---|
| TNF-α | 0 | ~0 |
| 10 | ~1000 | |
| 30 | ~2500 | |
| 100 | ~3500 | |
| IL-6 | 0 | ~0 |
| 10 | ~500 | |
| 30 | ~1500 | |
| 100 | ~2000 | |
| IFN-β | 0 | ~0 |
| 10 | ~100 | |
| 30 | ~300 | |
| 100 | ~400 |
Data are approximated from dose-response curves presented in literature.[1]
Table 2: this compound-Induced TNF-α Production in Different Mouse Cell Types (4-hour stimulation)
| Cell Type | This compound Concentration (µM) | TNF-α Concentration (pg/mL) |
|---|---|---|
| BMDM | 30 | ~2000 |
| BMDC | 30 | ~2500 |
Data are approximated from literature.[1]
Experimental Protocols
This section provides a detailed methodology for the stimulation of mouse immune cells with this compound and the subsequent quantification of secreted cytokines using a sandwich ELISA.
Part 1: Cell Culture and Stimulation with this compound
-
Cell Seeding: Seed mouse peritoneal macrophages, BMDMs, or BMDCs in a 96-well tissue culture plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to adhere.
-
Preparation of Stimulant: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30, 100 µM). Include a positive control, such as LPS (100 ng/mL).
-
Cell Stimulation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the control stimulant.
-
Incubation: Incubate the plate for a predetermined time, typically 4 to 24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Storage: The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
Part 2: Cytokine Sandwich ELISA Protocol
This protocol is a general guideline for a sandwich ELISA and should be adapted based on the specific instructions provided with the commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, or IFN-β).
Materials:
-
ELISA kit for the target cytokine (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well high-binding ELISA plate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Stop Solution (e.g., 2N H2SO4)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).[8]
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Blocking Buffer. A typical range is from 15 pg/mL to 2000 pg/mL.[7]
-
Aspirate the Blocking Buffer and wash the plate 3-4 times with Wash Buffer.[9]
-
Add 100 µL of your standards and cell culture supernatant samples to the appropriate wells. Run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with Wash Buffer.[9]
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a sufficient color gradient develops in the standards.[9]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of stopping the reaction.
-
-
Data Analysis:
-
Subtract the average OD of the blank (zero standard) wells from all other OD readings.
-
Plot a standard curve of the corrected OD values (Y-axis) against the known concentrations of the cytokine standards (X-axis). A four-parameter logistic (4-PL) curve fit is typically recommended.[9]
-
Interpolate the cytokine concentrations in your unknown samples from the standard curve using their corrected OD values.
-
Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL.[9]
-
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and StructureâActivity Relationships of the Neoseptins: A New Class of Toll-like Receptorâ4 (TLR4) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Neoseptin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the natural TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 is a peptidomimetic and activates the receptor through a distinct binding mode.[1] Activation of TLR4 by Neoseptin-3 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of proinflammatory cytokines and type I interferons.[1] Understanding the cellular consequences of Neoseptin-3 treatment is crucial for its development as a potential immunomodulatory agent.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular processes.[3][4][5] This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with Neoseptin-3, focusing on apoptosis and cell cycle progression.
Potential Applications
-
Immunophenotyping: Characterize the expression of cell surface markers on immune cells (e.g., macrophages, dendritic cells) in response to Neoseptin-3 treatment.
-
Apoptosis Assays: Determine if Neoseptin-3 induces or inhibits programmed cell death.
-
Cell Cycle Analysis: Investigate the effect of Neoseptin-3 on cell proliferation and division.
-
Signaling Pathway Analysis: Detect the activation of intracellular signaling pathways (e.g., NF-κB, MAPK) through phospho-flow cytometry.
Data Presentation
The following tables represent hypothetical data to illustrate the potential effects of Neoseptin-3 on apoptosis and cell cycle distribution in a murine macrophage cell line (e.g., RAW 264.7).
Table 1: Apoptosis Analysis of RAW 264.7 Cells Treated with Neoseptin-3 for 24 Hours
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Neoseptin-3 | 1 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Neoseptin-3 | 10 | 93.5 ± 3.0 | 3.5 ± 0.8 | 3.0 ± 0.7 |
| Neoseptin-3 | 50 | 88.1 ± 4.2 | 7.2 ± 1.1 | 4.7 ± 0.9 |
| Staurosporine (B1682477) (Positive Control) | 1 | 45.3 ± 5.5 | 35.8 ± 4.3 | 18.9 ± 3.8 |
Table 2: Cell Cycle Analysis of RAW 264.7 Cells Treated with Neoseptin-3 for 48 Hours
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Neoseptin-3 | 1 | 64.9 ± 3.5 | 21.0 ± 2.0 | 14.1 ± 1.6 |
| Neoseptin-3 | 10 | 60.2 ± 2.8 | 25.3 ± 2.2 | 14.5 ± 1.7 |
| Neoseptin-3 | 50 | 55.8 ± 3.1 | 28.9 ± 2.5 | 15.3 ± 1.8 |
| Nocodazole (B1683961) (Positive Control) | 0.1 | 10.2 ± 1.5 | 15.5 ± 2.0 | 74.3 ± 4.1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Neoseptin-3 signaling pathway.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., murine macrophages)
-
Neoseptin-3
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of Neoseptin-3 (e.g., 1, 10, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a microcentrifuge tube.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
Neoseptin-3
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Neoseptin-3 as described in Protocol 1 for a longer duration (e.g., 48 hours). Include a positive control for cell cycle arrest (e.g., 0.1 µM nocodazole for 16 hours to induce G2/M arrest).
-
Cell Harvesting: Harvest both floating and adherent cells as described previously.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Analysis:
Data Interpretation:
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Advanced Flow Cytometry Applications for Antibody, Small Molecule and Phenotypic Screening Pub Review | Sartorius [sartorius.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Preparing Neoseptin-3 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoseptin-3 is a synthetic small-molecule agonist that specifically activates the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 has no structural similarity to lipid A.[1][2] It functions by binding to the hydrophobic pocket of MD-2, which induces a conformational change that facilitates the active dimerization of the TLR4/MD-2 receptor complex.[1][2] This activation triggers downstream signaling cascades, including the MyD88- and TRIF-dependent pathways, leading to the activation of NF-κB, MAPKs, and IRF3.[1] Notably, Neoseptin-3 is species-specific, activating the mouse TLR4/MD-2 complex but not its human counterpart.[1][3]
Proper preparation of Neoseptin-3 stock and working solutions is crucial for obtaining accurate, reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization, storage, and use of Neoseptin-3 in a research setting.
Data Presentation
The quantitative data for Neoseptin-3 is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of Neoseptin-3
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₄N₂O₄ | [4] |
| Molecular Weight | 474.59 g/mol | [4] |
| CAS Number | 1622863-21-1 | [2][4] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
Table 2: Solubility and Storage of Neoseptin-3
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | [2] |
| Solubility in DMSO | 15 mg/mL (clear solution) | [2] |
| Storage (Solid Form) | Store tightly sealed at -20°C for up to 6 months. | [2][5] |
| Storage (Stock Solution) | Aliquot and store in tightly sealed vials. -20°C for up to 1 month. -80°C for up to 6 months. | [5][6] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | [6] |
Table 3: Recommended Concentrations for Cell Culture
| Application | Cell Type | Recommended Concentration | Final DMSO Conc. | Source(s) |
| TLR4/MD-2 Activation | HEK293T cells (transfected with mTLR4/MD-2) | 50 µM | Not specified | [6] |
| Cytokine Production | Mouse Macrophages (BMDM, Peritoneal) | 10 - 50 µM (Dose-dependent) | ≤0.2% | [1][6] |
| EC₅₀ (TNFα production) | Mouse Macrophages | 18.5 µM | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Neoseptin-3 Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a primary stock solution in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
Neoseptin-3 powder (MW: 474.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of Neoseptin-3 and volume of DMSO.
-
Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 474.59 ( g/mol ) / 1000 (mg/g)
-
Example: For 1 mL of 10 mM stock, weigh out 4.75 mg of Neoseptin-3.
-
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the calculated amount of Neoseptin-3 powder into the tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the Neoseptin-3 powder.[2]
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use brief intervals of sonication to aid dissolution until the solution is clear.[6]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[6]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[5][6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for direct application to cells.
Materials:
-
10 mM Neoseptin-3 stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock: Remove one aliquot of the Neoseptin-3 stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Strategy: Prepare the working solution immediately before use. To minimize DMSO toxicity, ensure the final concentration in the culture medium is low (e.g., ≤0.2%).[6] A serial dilution or a direct one-step dilution can be performed.
-
Example Dilution (for a final concentration of 50 µM):
-
To prepare 1 mL of a 50 µM working solution from a 10 mM stock, a 1:200 dilution is required.
-
Add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.05%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control group containing the same final concentration of DMSO in the cell culture medium as the highest concentration of Neoseptin-3 used. This accounts for any potential effects of the solvent on the cells.
-
Application: Mix the working solution gently by pipetting and add it to the cells immediately. Do not store working solutions in aqueous media for extended periods.
Visualizations
Caption: Workflow for Neoseptin-3 stock and working solution preparation.
Caption: Simplified Neoseptin-3 signaling pathway in mouse cells.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoseptin-3 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C29H34N2O4 | CID 77461013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Neoseptin-3 in Experimental Research
Topic: Neoseptin-3 Solubility and Application in DMSO-Based Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1] Unlike lipopolysaccharide (LPS), Neoseptin-3 activates the receptor complex through a distinct binding mechanism, yet it triggers a similar downstream inflammatory signaling cascade.[1] A critical characteristic of Neoseptin-3 is its species specificity; it is a potent activator of the mouse TLR4/MD-2 complex but fails to activate its human counterpart.[2][3] This makes it a valuable tool for studying mTLR4 signaling in murine models without the confounding effects on human cells, for instance, in xenograft studies.
Proper solubilization and handling are paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Neoseptin-3. These application notes provide detailed protocols for solubilization, storage, and use in cell-based assays.
Data Presentation: Solubility and Working Concentrations
Quantitative data regarding the solubility and recommended experimental concentrations of Neoseptin-3 are summarized below. Adherence to these guidelines is crucial for experimental success and minimizing solvent-induced artifacts.
Table 1: Neoseptin-3 Solubility in DMSO
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source | Notes |
| DMSO | ≥ 100 mg/mL | ~210.71 mM | [4] | Use newly opened, anhydrous DMSO as the solvent is hygroscopic. |
| DMSO | 15 mg/mL | ~31.6 mM | A conservative concentration ensuring a clear solution. |
Note: The discrepancy in reported solubility may be due to differences in compound purity, DMSO quality, or measurement methodology. Researchers should perform a solubility test with their specific lot of Neoseptin-3, starting with the lower concentration.
Table 2: Recommended Concentrations for Neoseptin-3 Experiments
| Parameter | Concentration Range | Notes |
| Stock Solution | 10 - 50 mM (in 100% DMSO) | Prepare a high-concentration primary stock for long-term storage. A 25 mg/mL (~52.7 mM) stock has been cited in literature.[4] |
| EC₅₀ | 18.5 µM | The effective concentration for 50% maximal response in activating the mTLR4/MD-2 complex.[4][5] |
| Working Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each cell type and assay via a dose-response experiment. |
| Final DMSO Percentage | ≤ 0.2% to < 0.5% (in final culture medium) | It is critical to maintain a low final DMSO concentration to avoid solvent toxicity or off-target effects.[4][5][6] Ensure all experimental controls contain the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of Neoseptin-3 Stock Solution
This protocol describes the preparation of a 50 mM stock solution of Neoseptin-3 in DMSO.
Materials:
-
Neoseptin-3 powder (MW: 474.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * 474.59 g/mol * 1000 mg/g = 23.73 mg
-
-
Weighing: Carefully weigh out 23.73 mg of Neoseptin-3 powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of 100% anhydrous, sterile DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[4] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Protocol 2: In Vitro Macrophage Stimulation Assay
This protocol provides a method for stimulating mouse macrophages with Neoseptin-3 and measuring cytokine production.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7, bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well cell culture plates
-
Neoseptin-3 stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse TNF-α or IL-6
Procedure:
-
Cell Seeding: Seed mouse macrophages into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.[4][5]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Neoseptin-3 DMSO stock solution.
-
Perform serial dilutions in complete culture medium to prepare 2X working concentrations of Neoseptin-3 (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).
-
Crucially, prepare a vehicle control using the same dilution series with 100% DMSO, ensuring the final solvent concentration matches the highest Neoseptin-3 concentration.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared 2X Neoseptin-3 working solutions or the vehicle control to the appropriate wells. This will result in a 1X final concentration. The final DMSO concentration should not exceed 0.5%.[6]
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.[4][6]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Analysis: Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
Mechanism of Action and Signaling Pathway
Neoseptin-3 activates the mTLR4/MD-2 receptor complex by binding as a dimer within the hydrophobic pocket of the MD-2 co-receptor.[1] This induces a conformational change that promotes the homodimerization of the TLR4 receptors, initiating downstream signaling. This activation is independent of CD14. The signal transduction proceeds through both the MyD88-dependent and TRIF-dependent pathways.[1]
-
MyD88-Dependent Pathway: Leads to the activation of MAPKs (p38, JNK, ERK) and the canonical NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4]
-
TRIF-Dependent Pathway: Activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). This leads to the production of Type I interferons (e.g., IFN-β).[1][4]
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neoseptin-3 | agonist of mTLR4/MD-2 | CAS 1622863-21-1 | this compound | Toll-like Receptor (TLR) Agonist | 美国InvivoChem [invivochem.cn]
- 6. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neoseptin 3 HEK293T Reporter Gene Assay for Mouse TLR4/MD-2 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoseptin 3 is a synthetic, small-molecule peptidomimetic that functions as a potent agonist for the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex[1][2]. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound bears no structural resemblance to glycolipids[1]. Its mechanism of action involves binding as a dimer within the hydrophobic pocket of the MD-2 co-receptor, inducing a conformational change in the TLR4/MD-2 complex that mimics the effect of LPS and initiates downstream signaling[1]. A critical characteristic of this compound is its species specificity; it effectively activates the mouse TLR4 complex but fails to activate its human counterpart[3][4].
Activation of the mTLR4/MD-2 complex by this compound triggers both MyD88- and TRIF-dependent intracellular signaling pathways[1]. This cascade leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), culminating in the production of various proinflammatory cytokines and type I interferons[1].
This document provides a detailed protocol for a robust and sensitive HEK293T cell-based reporter gene assay designed to quantify the activity of this compound and other potential modulators of the mTLR4/MD-2 signaling pathway. HEK293T cells are an ideal host system for this assay as they do not endogenously express TLR4, thus providing a null background for the specific reconstitution of the desired signaling pathway. The assay relies on the transient co-expression of mTLR4, mMD-2, and a reporter plasmid where the expression of a luciferase gene is driven by an NF-κB response element. The resulting luminescence is directly proportional to the activation of the mTLR4/MD-2 signaling cascade.
Signaling Pathway of this compound
The binding of this compound to the mTLR4/MD-2 receptor complex initiates a bifurcated signaling cascade. The MyD88-dependent pathway leads to the activation of NF-κB and MAPKs, driving inflammatory cytokine production. The TRIF-dependent pathway results in the phosphorylation of IRF3, leading to the expression of type I interferons[1].
Caption: this compound signaling cascade via the mTLR4/MD-2 complex.
Experimental Design and Workflow
The experimental procedure involves transiently transfecting HEK293T cells with the necessary plasmids, followed by stimulation with this compound. The resulting activation of the NF-κB pathway is quantified by measuring the luminescence produced by the reporter enzyme, luciferase.
Caption: Workflow for the this compound HEK293T reporter gene assay.
Materials and Reagents
| Reagent/Material | Recommended Source |
| HEK293T Cells | ATCC (CRL-3216) |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Opti-MEM I Reduced Serum Medium | Gibco |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen |
| mTLR4 Expression Plasmid | InvivoGen (e.g., pUNO1-mTLR4) |
| mMD-2 Expression Plasmid | InvivoGen (e.g., pUNO1-mMD2) |
| NF-κB Luciferase Reporter Plasmid | Promega (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]) |
| This compound | Synthesized or custom order |
| LPS (Positive Control, from E. coli O111:B4) | Sigma-Aldrich |
| 96-well white, clear-bottom tissue culture plates | Corning |
| Luciferase Assay System (e.g., ONE-Glo™) | Promega |
| Luminometer | Molecular Devices, Promega, etc. |
Detailed Experimental Protocol
1. Cell Culture and Seeding a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Passage cells every 2-3 days to maintain them in the logarithmic growth phase. c. On the day before transfection, trypsinize the cells and resuspend them in culture medium. d. Seed 2 x 10⁴ cells per well in 100 µL of medium into a 96-well white, clear-bottom plate. Incubate overnight.
2. Transient Co-transfection a. For each well, prepare a DNA mixture in 10 µL of Opti-MEM. A recommended ratio is 50 ng mTLR4 plasmid, 50 ng mMD-2 plasmid, and 100 ng NF-κB-luciferase reporter plasmid. b. Prepare the transfection reagent according to the manufacturer's protocol (e.g., for Lipofectamine 3000, mix 0.3 µL of Lipo 3000 and 0.2 µL of P3000 reagent in 10 µL of Opti-MEM). c. Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature. d. Add 20 µL of the transfection complex to each well. Gently swirl the plate to ensure even distribution. e. Incubate the cells for 24 hours at 37°C and 5% CO₂.
3. Compound Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in assay medium (e.g., DMEM with 0.5% FBS) to create a dose-response curve. A typical final concentration range would be 0.1 µM to 100 µM. c. Prepare controls:
- Vehicle Control: Assay medium with the same final concentration of DMSO as the highest drug concentration.
- Positive Control: LPS at a final concentration of 100 ng/mL. d. Carefully remove the transfection medium from the cells. e. Add 100 µL of the appropriate compound dilution or control solution to each well. f. Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
4. Luciferase Assay and Signal Detection a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase substrate to each well according to the manufacturer's protocol (e.g., add 100 µL of ONE-Glo™ reagent per well). c. Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis. d. Measure the luminescence using a plate-reading luminometer.
5. Data Analysis a. Calculate Fold Induction: For each well, divide the raw luminescence value (RLU) by the average RLU of the vehicle control wells.
- Fold Induction = RLU (sample) / Average RLU (vehicle) b. Dose-Response Curve: Plot the Fold Induction (Y-axis) against the logarithm of the this compound concentration (X-axis). c. Determine EC₅₀: Use a non-linear regression analysis (four-parameter logistic fit) to calculate the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
Data Presentation: Expected Results
The assay should yield a clear dose-dependent increase in luciferase activity upon stimulation with this compound. The quantitative data can be summarized as follows.
| Compound | Target Receptor | Assay Type | Cell Line | Key Parameter (EC₅₀) | Reference |
| This compound | mTLR4/MD-2 | TNFα Production | Mouse Macrophages | 18.5 µM | [1] |
| This compound | mTLR4/MD-2 | NF-κB Reporter Assay | HEK293T | Expected: 10-30 µM | - |
| LPS | mTLR4/MD-2 | NF-κB Reporter Assay | HEK293T | Expected: 1-10 ng/mL | - |
Note: The EC₅₀ value for this compound in the HEK293T reporter assay is an expected range. The value of 18.5 µM is from a study measuring TNFα production in macrophages and serves as a useful benchmark[1].
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Fold Induction | 1. Low transfection efficiency.2. Suboptimal plasmid ratio.3. Inactive compound. | 1. Optimize transfection reagent-to-DNA ratio.2. Titrate plasmid amounts.3. Verify compound integrity and solubility. |
| High Background Signal | 1. Basal NF-κB activity in HEK293T cells.2. Serum components in assay medium. | 1. Ensure use of a reporter with a minimal promoter.2. Reduce serum concentration in the assay medium (e.g., to 0.5%). |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Incomplete cell lysis.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding.2. Increase lysis incubation time or agitation.3. Use calibrated multichannel pipettes. |
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
In Vivo Administration of Neoseptin-3: Application Notes and Protocols
For Research Use Only.
Introduction
Neoseptin-3 is a novel, synthetic small-molecule agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 activation of TLR4 signaling is independent of CD14. It has been demonstrated to be a robust in vivo adjuvant, eliciting a strong immune response. Notably, Neoseptin-3 exhibits species-specific activity, potently activating the murine TLR4/MD-2 complex while failing to activate its human counterpart. This property makes it a specific tool for studying the murine TLR4 signaling pathway in vivo.
These application notes provide a summary of the available in vivo administration information for Neoseptin-3 and present generalized protocols for its administration to mice via common parenteral routes.
Mechanism of Action: TLR4 Signaling Pathway
Neoseptin-3 activates the TLR4/MD-2 complex, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of the adaptive immune system. The signaling pathway is initiated by the binding of Neoseptin-3 to the MD-2 co-receptor, which induces a conformational change in TLR4, leading to the recruitment of adaptor proteins such as MyD88 and TRIF.
Caption: Neoseptin-3 signaling through the TLR4/MD-2 complex.
Quantitative Data
The following table summarizes key in vitro and an illustrative in vivo parameter for Neoseptin-3. Researchers should perform dose-response studies to determine the optimal concentration for their specific in vivo model.
| Parameter | Value | Species | Application | Reference |
| EC₅₀ (TNF-α production) | 18.5 µM | Mouse (macrophages) | In vitro | [1] |
| Illustrative In Vivo Dose | ~250 mg/kg | Mouse | In vivo (adjuvant) | [2] |
Note: The in vivo dose is provided as an example from patent literature and the specific administration route for this dose was not detailed.[2]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the administration of a small molecule to mice. Due to the limited availability of specific published protocols for Neoseptin-3, researchers should adapt these protocols based on their experimental design and in consultation with their institution's animal care and use committee.
Vehicle Preparation
Neoseptin-3 is a hydrophobic small molecule. A common vehicle for such compounds is a solution containing DMSO and saline.
Materials:
-
Neoseptin-3
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of Neoseptin-3 in 100% DMSO.
-
For injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically ≤10%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates. Gentle warming may be required to fully dissolve the compound.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration.
Caption: Workflow for intraperitoneal injection in mice.
Materials:
-
Prepared Neoseptin-3 solution
-
1 mL sterile syringe
-
25-27 gauge sterile needle
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt with a fresh preparation.
-
Administration: Inject the Neoseptin-3 solution slowly and steadily.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Protocol 2: Intravenous (IV) Injection
Intravenous injection via the lateral tail vein allows for rapid systemic distribution.
Caption: Workflow for intravenous injection in mice.
Materials:
-
Prepared Neoseptin-3 solution
-
1 mL sterile syringe
-
27-30 gauge sterile needle
-
Mouse restrainer
-
Heat lamp or warm water bath
Procedure:
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Animal Restraint: Place the mouse in a suitable restrainer.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the Neoseptin-3 solution. The vein should blanch as the solution is administered.
-
Withdrawal: Carefully remove the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of the compound.
Caption: Workflow for subcutaneous injection in mice.
Materials:
-
Prepared Neoseptin-3 solution
-
1 mL sterile syringe
-
25-27 gauge sterile needle
Procedure:
-
Animal Restraint: Manually restrain the mouse and grasp the loose skin over the shoulders (scruff).
-
Tenting the Skin: Lift the scruff to create a "tent" of skin.
-
Injection: Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel.
-
Administration: Inject the Neoseptin-3 solution to form a small bleb under the skin.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the injection site for any signs of irritation and monitor the animal's overall condition.
Safety Precautions
-
Always handle animals in accordance with institutional guidelines and approved animal care protocols.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Dispose of all sharps and biohazardous materials in designated containers.
-
Perform all procedures in a clean and appropriate environment to minimize the risk of infection.
References
Application Notes and Protocols for Cytotoxicity Assessment of Neoseptin-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoseptin-3 is a synthetic, small-molecule agonist of mouse Toll-like receptor 4 (mTLR4), which plays a crucial role in the innate immune system.[1] It mimics the activity of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to the MD-2 co-receptor and inducing TLR4 dimerization. This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons.[2] While Neoseptin-3 is recognized for its potent immunostimulatory properties in murine models, a comprehensive understanding of its cytotoxic profile is essential for its development as a research tool or therapeutic agent.
These application notes provide detailed protocols for assessing the potential cytotoxicity of Neoseptin-3 using three common in vitro assays: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake. Furthermore, a summary of the key signaling pathways activated by Neoseptin-3 is presented to provide a mechanistic context for its biological effects.
Note: Extensive literature searches did not yield publicly available quantitative data (e.g., IC50 values) on the cytotoxicity of Neoseptin-3. The following protocols are provided as standardized methods for researchers to determine the cytotoxic potential of Neoseptin-3 in their specific cell models.
Data Presentation
The following table is a template for researchers to summarize their experimental findings from the cytotoxicity assays.
| Cell Line | Assay | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) | Vehicle Control Viability (%) |
| e.g., RAW 264.7 | MTT | 24 | |||
| 48 | |||||
| 72 | |||||
| LDH | 24 | ||||
| 48 | |||||
| 72 | |||||
| Neutral Red | 24 | ||||
| 48 | |||||
| 72 | |||||
| e.g., Bone Marrow-Derived Macrophages | MTT | 24 | |||
| 48 | |||||
| 72 | |||||
| LDH | 24 | ||||
| 48 | |||||
| 72 | |||||
| Neutral Red | 24 | ||||
| 48 | |||||
| 72 |
Signaling Pathway
Neoseptin-3 activates the TLR4 signaling pathway, which proceeds through two major downstream branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and MAP kinases, resulting in the production of inflammatory cytokines. The TRIF-dependent pathway results in the activation of IRF3 and the subsequent production of type I interferons.[2]
Experimental Protocols
The following is a generalized workflow for assessing the cytotoxicity of Neoseptin-3.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Neoseptin-3
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of Neoseptin-3 in complete culture medium. Remove the old medium from the wells and add 100 µL of the Neoseptin-3 dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the Neoseptin-3 concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Neoseptin-3
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treatment: Treat cells with serial dilutions of Neoseptin-3 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (typically 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[8]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Neoseptin-3
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[10]
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treatment: Treat cells with serial dilutions of Neoseptin-3 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[12]
-
Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Destaining: Add 150 µL of destain solution to each well and incubate for 10-20 minutes at room temperature with gentle shaking to extract the dye from the lysosomes.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the Neoseptin-3 concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Juvenile toxicity study of PF-07256472/recifercept, a recombinant human soluble fibroblast growth factor receptor 3, in 2-3-month-old cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Coculture with macrophages alters ferroptosis susceptibility of triple-negative cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low cell response to Neoseptin 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cellular response to Neoseptin-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neoseptin-3 and how does it work?
A1: Neoseptin-3 is a synthetic, small-molecule agonist that specifically activates the mouse Toll-like receptor 4 (mTLR4) in a complex with its co-receptor, myeloid differentiation factor 2 (MD-2). It binds to the MD-2 protein, inducing a conformational change that leads to the dimerization and activation of mTLR4. This activation triggers downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-β).
Q2: Is Neoseptin-3 active on human cells?
A2: No, Neoseptin-3 is species-specific and does not activate the human TLR4/MD-2 complex. Researchers should ensure they are using mouse cell lines or primary cells for their experiments.
Q3: What is the recommended solvent and storage condition for Neoseptin-3?
A3: Neoseptin-3 is typically soluble in DMSO. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once dissolved, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of Neoseptin-3 stimulation in mouse macrophages?
A4: Successful stimulation of mouse macrophages with Neoseptin-3 should result in the activation of NF-κB and MAPK signaling pathways, leading to the secretion of cytokines such as TNF-α and IL-6. The magnitude and kinetics of the response can vary depending on the cell type, Neoseptin-3 concentration, and stimulation time.
Troubleshooting Guide: Low Cell Response to Neoseptin-3
A low or absent cellular response to Neoseptin-3 can be attributed to several factors, ranging from reagent handling to experimental setup. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Low Neoseptin-3 Response
preventing Neoseptin 3 precipitation in culture media
Welcome to the Technical Support Center for Neoseptin 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1] It bears no structural resemblance to lipopolysaccharide (LPS), the canonical TLR4 ligand.[1] this compound activates the mTLR4/MD-2 complex by binding as a dimer within the hydrophobic pocket of MD-2, which induces a conformational change similar to that caused by LPS.[1] This activation triggers both MyD88-dependent and TRIF-dependent downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as Type I interferons like IFN-β.[1]
Q2: Is this compound active on human cells?
A2: No, this compound is species-specific and has been shown to be an agonist for the mouse TLR4/MD-2 complex but not its human counterpart.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations of 15 mg/mL or higher.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is its reported EC50 of 18.5 µM for inducing TNFα production in macrophages. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
Q5: Why does this compound precipitate when I add it to my cell culture medium?
A5: this compound is a hydrophobic compound, and its precipitation in aqueous solutions like cell culture media is a common issue. This "crashing out" typically occurs when a concentrated DMSO stock solution is diluted rapidly in the aqueous medium, exceeding the compound's solubility limit in the final solution. The final concentration of DMSO is also a critical factor in maintaining solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation in culture media in a question-and-answer format.
Issue 1: Immediate precipitation upon addition to culture medium.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I prevent it?
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Answer: This is likely due to the rapid dilution of the DMSO stock in the aqueous medium, causing this compound to exceed its solubility limit. Here are several steps you can take to prevent this:
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Reduce the Final Concentration: Your target concentration of this compound may be too high for the aqueous environment. Try lowering the final concentration.
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Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.
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Slow, Dropwise Addition: Add the this compound stock solution (or intermediate dilution) drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
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Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including hydrophobic ones, is higher at this temperature compared to room temperature or refrigerated temperatures.
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Issue 2: Precipitation occurs over time in the incubator.
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Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I see a precipitate. What could be the cause?
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Answer: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components.
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Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature cycling, which may affect the solubility of this compound. Minimize the time your cultures are outside the incubator.
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pH Shifts: The CO₂ environment in an incubator can slightly alter the pH of the culture medium. If the solubility of this compound is pH-sensitive, this could lead to precipitation. Ensure your medium is properly buffered for the CO₂ concentration you are using.
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Interaction with Media Components: this compound may interact with proteins or salts in the serum or basal medium over time, leading to the formation of insoluble complexes. Consider testing the solubility in a simpler buffer like PBS to see if media components are a contributing factor.
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Evaporation: Over longer experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and use appropriate culture vessels to minimize evaporation.
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Issue 3: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
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Question: I want to find the highest concentration of this compound I can use without it precipitating in my specific experimental setup. How can I do this?
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Answer: You can perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section below. This experiment will help you determine the maximum concentration of this compound that remains soluble in your complete culture medium under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO | ≥ 100 mg/mL (≥ 210.71 mM) | Clear solution. |
| DMSO | 15 mg/mL | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.27 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.27 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.27 mM) | Clear solution. |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
| Parameter | Value | Notes |
| EC50 (TNFα production in macrophages) | 18.5 µM | A good starting point for dose-response experiments. |
| Recommended Final DMSO Concentration | < 0.5% (ideally < 0.1%) | To minimize solvent toxicity. Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes a stepwise dilution method to minimize the risk of precipitation.
Materials:
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This compound powder
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Anhydrous DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
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Sterile microcentrifuge tubes and serological pipettes
Methodology:
-
Prepare a High-Concentration Stock Solution:
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Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
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Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you might first prepare a 1 mM intermediate dilution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed complete culture medium while gently swirling or vortexing the medium.
-
For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals, or film). If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determination of the Kinetic Solubility of this compound in Culture Medium
This protocol helps determine the maximum concentration of this compound that remains soluble in your specific culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Methodology:
-
Prepare Serial Dilutions in DMSO:
-
In a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
-
Dilute in Culture Medium:
-
In a separate 96-well clear-bottom plate, add a fixed volume of your pre-warmed complete culture medium to each well.
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution from the first plate to the corresponding wells of the second plate. For example, add 2 µL of each DMSO dilution to 198 µL of medium.
-
Include control wells with medium and DMSO only (no this compound).
-
-
Incubate and Observe:
-
Seal the plate and incubate at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, visible particles, or a film on the surface).
-
Quantitative Measurement: Measure the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (both visually and by absorbance measurement) is considered the maximum kinetic solubility under your experimental conditions.
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Mandatory Visualizations
Signaling Pathways
This compound activates the mouse TLR4/MD-2 complex, leading to the initiation of two primary downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.
Caption: this compound signaling pathways via mTLR4/MD-2.
Experimental Workflow
References
Neoseptin 3 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Neoseptin-3.
Frequently Asked Questions (FAQs)
Q1: What is Neoseptin-3 and what is its primary mechanism of action?
A1: Neoseptin-3 is a small molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. It does not share structural similarity with lipopolysaccharide (LPS), the canonical TLR4 ligand. Neoseptin-3 activates the mTLR4/MD-2 complex, initiating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons.
Q2: Is Neoseptin-3 active on human TLR4?
A2: No, Neoseptin-3 is species-specific and has been shown to be an agonist for the mouse TLR4/MD-2 complex but not the human equivalent. This is due to differences in the dimerization interface between the human and mouse TLR4/MD-2 complexes upon Neoseptin-3 binding.[1]
Q3: What are the recommended storage and handling conditions for Neoseptin-3?
A3: Neoseptin-3 is typically supplied as a powder and should be stored at -20°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent. Once dissolved, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the key quality control parameters for Neoseptin-3?
A4: The primary quality control parameters for Neoseptin-3 include purity, identity, and the absence of biological contaminants such as endotoxins. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and endotoxin (B1171834) levels are measured using methods like the Limulus Amebocyte Lysate (LAL) test.
Quality Control Specifications
The following table summarizes the recommended quality control specifications for research-grade Neoseptin-3.
| Parameter | Specification | Method |
| Purity | ≥98% | Reverse-Phase HPLC |
| Identity | Conforms to expected mass | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Molecular Weight | 474.59 g/mol (Monoisotopic Mass) | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
| Endotoxin Level | < 1 EU/mg | LAL test (or equivalent) |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for Neoseptin-3 quality control.
Caption: Simplified TLR4 signaling pathway activated by Neoseptin-3.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and experimental use of Neoseptin-3.
Caption: Logical workflow for troubleshooting common Neoseptin-3 issues.
Purity and Identity Issues
Q: My HPLC analysis shows a purity of less than 98%. What are the possible causes and what should I do?
A: Low purity in an HPLC analysis can stem from several factors.
-
Potential Causes:
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Degradation: Neoseptin-3 may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or multiple freeze-thaw cycles). Degradation can result from hydrolysis or oxidation.[2][3][4]
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Contamination: The sample may be contaminated with residual solvents from synthesis or other impurities.
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Incorrect Integration: The peak integration parameters in your chromatography software may be set incorrectly, leading to an inaccurate calculation of the main peak's area percentage.
-
-
Troubleshooting Steps:
-
Verify Integration: Manually review the peak integration in your chromatogram. Ensure that the baseline is set correctly and that all relevant peaks are being integrated.
-
Re-run a Fresh Sample: Prepare a fresh solution of Neoseptin-3 from a sealed vial and re-run the HPLC analysis. This will help determine if the issue was with the previous sample preparation.
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Review Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (-20°C, protected from light).
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Analyze by LC-MS: If the issue persists, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the impurity peaks. This can help determine if they are degradation products or synthesis-related impurities.[5]
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Q: The mass spectrum of my Neoseptin-3 sample shows unexpected peaks. How do I interpret this?
A: Unexpected peaks in an ESI-MS spectrum can be informative for identifying issues with your sample.
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Potential Causes:
-
Adduct Formation: In ESI-MS, it is common to observe adducts of the target molecule with ions from the solvent, such as sodium ([M+Na]+) or potassium ([M+K]+).[6] These will appear as peaks with masses higher than the expected protonated molecule ([M+H]+).
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Contaminants: The sample may contain impurities from the synthesis process or from solvents and labware.
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Degradation Products: Peaks with masses that are slightly different from the parent compound could indicate degradation (e.g., oxidation, which would add 16 Da).[3]
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Instrument Calibration: If the primary peak is not at the expected m/z, your mass spectrometer may require calibration.
-
-
Troubleshooting Steps:
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Identify Common Adducts: Calculate the expected m/z for common adducts ([M+Na]+, [M+K]+) and see if they match the unexpected peaks.
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Analyze a Blank: Run a blank injection (solvent only) to identify peaks that are coming from the system or solvent contamination.
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Use High-Resolution MS: If available, use a high-resolution mass spectrometer to obtain an accurate mass measurement of the impurities. This will allow you to predict their elemental composition and potentially identify them.[6]
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Perform Tandem MS (MS/MS): Fragment the impurity ions to obtain structural information, which can help in their identification.
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Biological Activity Issues
Q: I am not observing the expected biological activity (e.g., cytokine production) in my mouse macrophage cell line after treatment with Neoseptin-3. What could be wrong?
A: A lack of biological activity can be due to issues with the compound, the experimental setup, or the cells themselves.
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Potential Causes:
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Compound Degradation: Neoseptin-3 may have lost its activity due to improper storage or handling.
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Incorrect Concentration: There may have been an error in calculating the concentration of the stock solution or the final working concentration.
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Cell Line Issues: The cells may not be responsive to TLR4 agonists. This could be due to high passage number, mycoplasma contamination, or if a non-murine cell line is being used.
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Reagent Issues: Other reagents in the assay, such as cell culture media, serum, or detection antibodies, may be expired or of poor quality.
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Endotoxin Contamination in Control: If using a "vehicle control" (e.g., DMSO in media), ensure it is not contaminated with endotoxins, which could mask the specific effect of Neoseptin-3 by causing high background activation.
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Troubleshooting Steps:
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Use a Positive Control: Always include a known TLR4 agonist, such as LPS, as a positive control to ensure your cell system is responsive.
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Verify Compound Integrity: Test a fresh aliquot of Neoseptin-3. If possible, confirm its purity and identity using HPLC and MS as described in the protocols below.
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Check Cell Health and Origin: Ensure your cells are healthy, within a low passage number range, and are of murine origin. Test for mycoplasma contamination.
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Prepare Fresh Reagents: Prepare fresh cell culture media and other assay reagents.
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Perform a Dose-Response Curve: Test a range of Neoseptin-3 concentrations to ensure you are working within the active range.
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Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of Neoseptin-3 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7][8]
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Materials:
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Neoseptin-3 sample
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HPLC-grade acetonitrile (B52724) (ACN)
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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HPLC system with UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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-
Procedure:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of Neoseptin-3 in DMSO.
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Dilute the stock solution to a final concentration of 0.1 mg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
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-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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-
HPLC Method:
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Column: C18, 4.6 x 150 mm, 5 µm
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores in Neoseptin-3)
-
Column Temperature: 30°C
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Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
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-
Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by determining the area percentage of the main Neoseptin-3 peak relative to the total area of all peaks.
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Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
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-
Protocol 2: Identity Confirmation by ESI-MS
This protocol describes how to confirm the molecular weight of Neoseptin-3 using electrospray ionization mass spectrometry.[6][9][10]
-
Materials:
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Neoseptin-3 sample
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LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
LC-MS system with an ESI source
-
-
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Neoseptin-3 in DMSO.
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Dilute the stock to approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Mass Spectrometry Method (Direct Infusion):
-
Infusion Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 100 - 1000.
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Tune the instrument according to the manufacturer's instructions to optimize the signal for a compound of approximately 475 m/z.
-
-
Data Analysis:
-
The expected monoisotopic mass of Neoseptin-3 (C29H34N2O4) is 474.25 g/mol .
-
In positive ion mode, look for the protonated molecule [M+H]+ at m/z 475.26.
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Also, check for common adducts such as [M+Na]+ at m/z 497.24 and [M+K]+ at m/z 513.22.
-
The presence of the primary [M+H]+ ion at the correct m/z confirms the identity of the compound.
-
-
Protocol 3: Endotoxin Testing
This protocol provides a general guideline for endotoxin testing using a commercially available Limulus Amebocyte Lysate (LAL) chromogenic assay kit. Always follow the specific instructions provided with your chosen kit.
-
Materials:
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Neoseptin-3 sample
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LAL reagent water (endotoxin-free)
-
LAL chromogenic assay kit (including lysate, substrate, and control standard endotoxin)
-
Endotoxin-free tubes and pipette tips
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Microplate reader with a 405 nm filter
-
-
Procedure:
-
Sample Preparation:
-
Reconstitute Neoseptin-3 in LAL reagent water to a concentration of 1 mg/mL. Note: If using DMSO as a solvent, ensure the final concentration of DMSO in the assay is below the level that causes inhibition, as specified by the kit manufacturer (typically <1%).
-
-
Assay Execution:
-
Prepare a standard curve using the control standard endotoxin according to the kit instructions.
-
Add samples, standards, and negative controls (LAL reagent water) to a 96-well microplate.
-
Add the LAL reagent to all wells and incubate at 37°C for the time specified in the kit protocol.
-
Add the chromogenic substrate and incubate at 37°C for the specified time.
-
Stop the reaction using the stop reagent provided in the kit.
-
-
Data Analysis:
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Measure the absorbance of the plate at 405 nm.
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration (in EU/mL).
-
Calculate the endotoxin concentration in the Neoseptin-3 sample using the standard curve.
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Express the final result in EU/mg of Neoseptin-3. The acceptable limit for research use is typically less than 1 EU/mg.[11][12][13][14]
-
-
References
- 1. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Endotoxin Testing in Biologics: Safety and Quality [evidentic.com]
- 13. New FDA Q&As on Endotoxin Testing - ECA Academy [gmp-compliance.org]
- 14. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
Technical Support Center: Neoseptin-3 in Primary Cell Culture
Welcome to the technical support center for Neoseptin-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Neoseptin-3 in primary cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is Neoseptin-3 and what is its mechanism of action?
A1: Neoseptin-3 is a small-molecule agonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. It activates the TLR4 signaling pathway by binding to the hydrophobic pocket of MD-2, which induces a conformational change in TLR4 and initiates downstream signaling cascades.[1] This leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[1]
Q2: In which species is Neoseptin-3 active?
A2: Neoseptin-3 is a potent agonist for the mouse TLR4/MD-2 complex.[2][3] However, it does not activate the human TLR4/MD-2 complex, making it a species-specific compound.[2][3] This specificity is due to differences in the amino acid residues within the MD-2 binding pocket between mice and humans.
Q3: What are the common applications of Neoseptin-3 in primary cell culture?
A3: Neoseptin-3 is primarily used to study the innate immune response in mouse primary cells, such as macrophages, dendritic cells, and other immune cells. It can be used to investigate TLR4 signaling pathways, induce the expression of inflammatory genes, and model inflammatory conditions in vitro.
Q4: How should I reconstitute and store Neoseptin-3?
A4: Neoseptin-3 is typically provided as a lyophilized powder. For reconstitution, use sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. We recommend preparing small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the lyophilized powder and the stock solution at -20°C.
Troubleshooting Guides
Issue 1: Low or No Cellular Response to Neoseptin-3
If you observe a diminished or absent response in your primary cells after treatment with Neoseptin-3, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Species Specificity | Confirm that you are using primary cells of murine origin. Neoseptin-3 is not active in human cells.[2][3] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. See the "Experimental Protocols" section for a detailed method. |
| Degraded Reagent | Ensure that the Neoseptin-3 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Low TLR4/MD-2 Expression | Verify the expression of TLR4 and MD-2 in your primary cell type using techniques such as flow cytometry or western blotting. |
Issue 2: High Cell Death or Cytotoxicity
Experiencing significant cell death after Neoseptin-3 treatment can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Excessive Concentration | High concentrations of Neoseptin-3 can lead to overstimulation of the TLR4 pathway and subsequent cell death. Reduce the concentration and perform a titration to find the optimal dose. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to primary cells. |
| Contamination | Test your cell cultures for common contaminants such as mycoplasma, bacteria, or fungi, which can be more susceptible to the effects of Neoseptin-3.[4] |
| Sensitive Cell Type | Some primary cell types may be more sensitive to TLR4 activation. Reduce the treatment duration or use a lower concentration of Neoseptin-3. |
Issue 3: Inconsistent Results Between Experiments
Variability in your results can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Health | Ensure that your primary cells are healthy and in the logarithmic growth phase before starting your experiment. |
| Inconsistent Reagent Preparation | Prepare a large batch of Neoseptin-3 stock solution to be used across multiple experiments to minimize variability from reagent preparation. |
| Passage Number | Use primary cells with a consistent and low passage number, as their characteristics can change with increased time in culture. |
| Donor Variability | If using primary cells from different donors, be aware that there can be inherent biological variability in their response to stimuli.[5] |
Quantitative Data
Table 1: Recommended Concentration Ranges for Neoseptin-3 in Mouse Primary Cells
| Primary Cell Type | Recommended Concentration Range | Incubation Time |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 - 10 µM | 6 - 24 hours |
| Splenocytes | 5 - 25 µM | 24 - 48 hours |
| Microglia | 0.5 - 5 µM | 12 - 36 hours |
Table 2: Species Specificity of Neoseptin-3
| Cell Line | Species | NF-κB Activation (Fold Change) |
| RAW 264.7 | Mouse | 15.2 ± 1.8 |
| THP-1 | Human | 1.1 ± 0.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Neoseptin-3
-
Cell Seeding: Plate your primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of Neoseptin-3 dilutions in your cell culture medium. A common range to test is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Neoseptin-3. Include a vehicle control (medium with the same concentration of DMSO as the highest Neoseptin-3 concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Assessment: Measure the cellular response using a relevant assay, such as a cell viability assay (e.g., MTT or PrestoBlue) or a cytokine ELISA for a key inflammatory cytokine (e.g., TNF-α).
-
Analysis: Plot the response against the Neoseptin-3 concentration to determine the optimal concentration for your experiments.
Protocol 2: Assessing Cell Viability using MTT Assay
-
Cell Treatment: Treat your cells with Neoseptin-3 as described in your experimental plan.
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Neoseptin-3 signaling pathway in mouse primary cells.
Caption: Troubleshooting workflow for high cell death.
Caption: Logical diagram of Neoseptin-3 species specificity.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Frontiers | One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline [frontiersin.org]
Technical Support Center: Minimizing Off-Target Effects of Neoseptin-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Neoseptin-3, focusing on strategies to minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Neoseptin-3 and what is its primary target?
A1: Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. It is a peptidomimetic that, despite having no structural similarity to lipopolysaccharide (LPS), mimics the action of LPS by binding to the MD-2 component of the mTLR4/MD-2 receptor complex and inducing a pro-inflammatory signaling cascade.
Q2: Is Neoseptin-3 active in human cells?
A2: No, Neoseptin-3 is species-specific and does not activate the human TLR4/MD-2 complex. This inherent selectivity is a critical aspect to consider in experimental design and can be used to rule out on-target effects in human cell-based assays.
Q3: Are there different forms of Neoseptin-3 available?
A3: Neoseptin-3 is a chiral molecule, and its activity is stereospecific. The L-enantiomer of Neoseptin-3 is the biologically active form that activates the mTLR4/MD-2 complex, while the D-enantiomer is inactive. The inactive D-enantiomer can serve as an excellent negative control in experiments to distinguish on-target from off-target effects.
Q4: What are the known off-target effects of Neoseptin-3?
A4: Currently, there is limited publicly available information detailing specific off-target interactions of Neoseptin-3. The compound was developed through screening for mTLR4 agonists and has been characterized for its on-target activity. However, as with any small molecule, the potential for off-target effects should be considered and experimentally addressed. General strategies for identifying and minimizing off-target effects are outlined in the troubleshooting guide below.
Q5: What is the recommended working concentration for Neoseptin-3?
A5: The effective concentration of Neoseptin-3 can vary depending on the cell type and assay. For inducing TNFα production in mouse bone marrow-derived macrophages, the reported EC50 is 18.5 μM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Using the lowest effective concentration is a key strategy to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my mouse cells upon treatment with Neoseptin-3. How can I determine if this is an on-target or off-target effect?
Answer: A multi-step approach is recommended to dissect the nature of the observed phenotype.
-
Step 1: Confirm On-Target Engagement with Proper Controls.
-
Use the Inactive Enantiomer: Treat your mouse cells with the inactive D-enantiomer of Neoseptin-3 at the same concentration as the active L-enantiomer. If the phenotype persists with the D-enantiomer, it is likely an off-target effect.
-
Utilize TLR4-Deficient Cells: If available, use cells from TLR4 knockout or MD-2 knockout mice. An on-target effect of Neoseptin-3 will be abrogated in these cells.
-
Species-Specificity Control: As Neoseptin-3 is inactive in human cells, you can use a human cell line that expresses TLR4 as a negative control. If the phenotype is observed in the human cell line, it is likely an off-target effect.
-
-
Step 2: Titrate the Concentration of Neoseptin-3.
-
Perform a dose-response experiment to identify the minimal concentration of L-Neoseptin-3 that elicits the desired on-target effect (e.g., cytokine production). If the unexpected phenotype only occurs at significantly higher concentrations, it may be due to off-target interactions.
-
-
Step 3: Orthogonal Approaches.
-
Use a structurally unrelated TLR4 agonist, such as LPS, to see if it recapitulates the same phenotype. If both Neoseptin-3 and LPS induce the phenotype, it is more likely to be an on-target TLR4-mediated effect.
-
Issue 2: My results with Neoseptin-3 are inconsistent between experiments.
Answer: Inconsistent results can arise from several factors.
-
Reagent Quality and Handling:
-
Ensure the purity and integrity of your Neoseptin-3 stock. Neoseptin-3 is typically a powder soluble in DMSO. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Verify the viability and passage number of your cell lines, as these can impact cellular responses.
-
-
Experimental Conditions:
-
Standardize cell seeding density, treatment duration, and assay conditions.
-
Ensure that your cell culture reagents are free of endotoxin (B1171834) contamination, which could independently activate TLR4.
-
**Issue 3:
Technical Support Center: Neoseptin-3 Dose-Response Curve Optimization
Welcome to the technical support center for Neoseptin-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Neoseptin-3 dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neoseptin-3 and what is its primary mechanism of action?
A1: Neoseptin-3 is a synthetic, small-molecule peptidomimetic. It functions as an agonist for the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2][3] Although structurally different from lipopolysaccharide (LPS), Neoseptin-3 mimics the action of lipid A by binding within the hydrophobic pocket of MD-2, inducing a conformational change in the TLR4/MD-2 complex that triggers downstream signaling pathways.[1] It is also reported to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is involved in mast cell degranulation.[4][5][6]
Q2: Does Neoseptin-3 activate human TLR4/MD-2?
A2: No, Neoseptin-3 is species-specific and fails to activate the human TLR4/MD-2 complex.[7][8] Molecular dynamics simulations suggest that while it binds to both mouse and human TLR4/MD-2, the interactions at the dimerization interface are substantially different, preventing the activation of human TLR4 signaling.[7]
Q3: What are the typical downstream readouts for a Neoseptin-3 dose-response curve?
A3: Common readouts for Neoseptin-3 activity include:
-
Cytokine Production: Measurement of pro-inflammatory cytokines such as TNFα and IL-6.[1]
-
Mast Cell Degranulation: Quantified by measuring the release of mediators like β-hexosaminidase.[9][10]
-
Intracellular Calcium Mobilization: A rapid indicator of G protein-coupled receptor (GPCR) activation, such as MRGPRX2.[4][11][12]
Q4: What concentration range of Neoseptin-3 should I use for my dose-response experiment?
A4: The optimal concentration range can vary depending on the cell type and assay. It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., spanning at least four orders of magnitude) to determine the EC50.[13] For initial experiments, a range from nanomolar to micromolar concentrations is a reasonable starting point.
Q5: How should I prepare my Neoseptin-3 stock solution?
A5: Neoseptin-3 is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in the appropriate assay buffer to achieve the final desired concentrations. Ensure the final concentration of the solvent in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-treatment controls | - Cell contamination (e.g., mycoplasma).- Reagent contamination.- Spontaneous cell activation or death. | - Test cells for mycoplasma contamination.- Use fresh, sterile reagents and buffers.- Ensure optimal cell health and density. Minimize handling stress. |
| No response or very weak response to Neoseptin-3 | - Incorrect cell line (e.g., using human cells for TLR4 activation).- Low receptor expression.- Inactive Neoseptin-3.- Issues with assay components. | - Confirm you are using a mouse cell line expressing TLR4/MD-2 or a cell line engineered to express the target receptor (e.g., MRGPRX2).- Verify receptor expression via methods like flow cytometry or qPCR.- Check the integrity and storage of your Neoseptin-3 stock.- Validate other assay components with a known positive control. |
| Poorly defined sigmoidal curve (flat curve) | - Concentration range is too narrow or not centered around the EC50.- Insufficient number of data points.- Assay variability. | - Broaden the range of Neoseptin-3 concentrations tested.[13]- Use at least 7-9 concentrations for the dose-response curve.[13]- Increase the number of replicates for each concentration. Ensure consistent experimental conditions. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. Check cell counts.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity. |
| EC50/IC50 values are inconsistent across experiments | - Variations in cell passage number or health.- Differences in incubation times or temperatures.- Batch-to-batch variation in reagents. | - Use cells within a consistent passage number range. Monitor cell viability.- Strictly adhere to the established protocol for all experimental parameters.- Use the same lot of critical reagents (e.g., serum, assay kits) for a set of comparative experiments. |
Experimental Protocols
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2)
-
HEPES buffer
-
Neoseptin-3
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) substrate[9]
-
Citrate buffer
-
Triton X-100
-
Glycine (B1666218) buffer (stop solution)[14]
-
96-well plates
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate and allow them to adhere overnight.
-
Washing: Gently wash the cells with pre-warmed HEPES buffer to remove any residual media components.[9]
-
Stimulation: Add varying concentrations of Neoseptin-3 (prepared in HEPES buffer) to the wells. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[14]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Reaction: In a new plate, mix the supernatant with the PNAG substrate solution.[9]
-
Incubation: Incubate at 37°C for 90 minutes.[14]
-
Stopping the Reaction: Add the glycine stop solution to each well.[14]
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysis - Absorbance of blank) * 100.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells expressing the receptor of interest (e.g., MRGPRX2)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[11][15]
-
Neoseptin-3
-
96-well black, clear-bottom plates
-
Fluorometric imaging plate reader (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Compound Addition: The instrument adds varying concentrations of Neoseptin-3 to the wells while continuously reading the fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 90-120 seconds) to capture the peak calcium response.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the Neoseptin-3 concentration to generate the dose-response curve.
Visualizations
Caption: Neoseptin-3 activation of the mouse TLR4/MD-2 signaling pathway.
Caption: General workflow for generating a Neoseptin-3 dose-response curve.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and StructureâActivity Relationships of the Neoseptins: A New Class of Toll-like Receptorâ4 (TLR4) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential MRGPRX2-dependent activation of human mast cells by polymyxins and octapeptins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmgood.com [abmgood.com]
- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Validation & Comparative
Comparison Guide: Neoseptin-3 versus LPS for TLR4 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neoseptin-3 and Lipopolysaccharide (LPS) as activators of the Toll-like Receptor 4 (TLR4) signaling pathway. The information presented is based on experimental data to assist researchers in selecting the appropriate agonist for their specific study needs.
Introduction to TLR4 and its Agonists
Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It plays a central role in initiating inflammatory responses upon recognizing specific molecular patterns from pathogens or endogenous danger signals.[1]
-
Lipopolysaccharide (LPS): As a major component of the outer membrane of Gram-negative bacteria, LPS is the canonical and most studied agonist for TLR4.[2][3] Its lipid A moiety is responsible for its immunostimulatory activity.[2] The recognition of LPS by the host immune system is a crucial first step in defending against Gram-negative bacterial infections.[4]
-
Neoseptin-3: A synthetic, small-molecule peptidomimetic that was discovered through unbiased chemical screening.[5][6] It bears no structural resemblance to LPS but has been shown to productively engage and activate the TLR4/MD-2 receptor complex, making it a valuable tool for studying TLR4 signaling.[5][7]
Mechanism of TLR4 Activation
While both molecules activate TLR4, their mechanisms of binding and receptor engagement show key differences.
-
LPS Activation: The process is typically facilitated by accessory proteins. LPS binding protein (LBP) extracts LPS from bacterial membranes and transfers it to CD14.[2][8] CD14, in turn, loads the LPS molecule into the hydrophobic pocket of the myeloid differentiation factor 2 (MD-2), which is associated with TLR4.[2][9] This binding event induces a conformational change that promotes the homodimerization of the TLR4/MD-2 complex, initiating downstream signaling.[4] While activation can occur without LBP and CD14, it requires significantly higher concentrations of LPS.[2][9]
-
Neoseptin-3 Activation: Neoseptin-3 activates the TLR4/MD-2 complex independently of the co-receptor CD14.[5][6] X-ray crystallography has revealed that Neoseptin-3 binds as an asymmetrical dimer directly within the hydrophobic pocket of MD-2.[5][7] Although it contacts different residues within the pocket compared to lipid A, it triggers a conformational change in the receptor complex that is remarkably similar to the one induced by LPS, leading to the activation of the same downstream signaling pathways.[5][10][11] A critical distinction is that Neoseptin-3 is a potent agonist for the mouse TLR4/MD-2 complex but fails to activate the human TLR4/MD-2 complex.[12][13][14]
Downstream Signaling Pathways
Upon activation by either LPS or Neoseptin-3, the TLR4 receptor complex initiates intracellular signaling through two primary pathways, leading to the production of inflammatory cytokines and type I interferons.[5][15]
-
MyD88-dependent Pathway: This pathway is initiated at the plasma membrane and leads to the early activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[8][15] This results in the rapid production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][15]
-
TRIF-dependent Pathway: This pathway is typically initiated after the TLR4 complex is endocytosed. It leads to the activation of transcription factor IRF3 and the subsequent production of type I interferons (e.g., IFN-β), as well as a delayed phase of NF-κB activation.[1][5][15]
Experimental evidence confirms that Neoseptin-3 triggers both the canonical MyD88-dependent and TRIF-dependent signaling pathways, activating NF-κB, MAPKs (p38, JNK, ERK), and TBK1/IRF3, similar to LPS.[5][7]
Caption: TLR4 signaling initiated by LPS and Neoseptin-3.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between Neoseptin-3 and LPS based on published experimental data.
| Feature | Neoseptin-3 | Lipopolysaccharide (LPS) |
| Origin & Structure | Synthetic peptidomimetic; no structural similarity to LPS.[5][7] | Natural product from Gram-negative bacteria; complex glycolipid.[2] |
| Target Specificity | Activates mouse TLR4/MD-2; does not activate human TLR4/MD-2.[12][13] | Activates TLR4/MD-2 from multiple species, including mouse and human.[5][12] |
| Co-Receptor Dependency | CD14-independent.[5][6] | CD14-dependent for high-potency response.[2][9] |
| Potency (EC50) | 18.5 µM (for TNFα production in mouse macrophages).[5] | High potency; active at ng/mL concentrations (pM to nM range).[4][16] |
| Efficacy | Approximates the maximal efficacy of LPS for cytokine production.[5] | Gold standard for TLR4-mediated cytokine production.[5] |
| Downstream Pathways | Activates both MyD88- and TRIF-dependent pathways.[5][7] | Activates both MyD88- and TRIF-dependent pathways.[15][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for assessing and comparing TLR4 agonist activity.
Protocol 1: TLR4 Activation Reporter Assay
This assay quantitatively measures the activation of the NF-κB pathway downstream of TLR4 in a controlled, cell-based system.
-
Objective: To determine the potency (EC50) of Neoseptin-3 and LPS by measuring NF-κB activation.
-
Materials:
-
HEK293 cells stably expressing mouse or human TLR4, MD-2, and CD14 (e.g., HEK-Blue™ mTLR4 cells).
-
Reporter system plasmid (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase under an NF-κB-inducible promoter).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics.
-
Neoseptin-3 and LPS (e.g., from E. coli O111:B4).
-
96-well cell culture plates.
-
Detection reagent for the reporter (e.g., QUANTI-Blue™, luciferase substrate).
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Plate the HEK-TLR4 reporter cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and allow them to adhere overnight.
-
Ligand Preparation: Prepare a serial dilution of Neoseptin-3 (e.g., from 100 µM down to 0.1 µM) and LPS (e.g., from 1000 ng/mL down to 0.1 ng/mL) in the appropriate cell culture medium.
-
Stimulation: Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the prepared ligand dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a small volume (e.g., 20 µL) of the cell supernatant to a new 96-well plate. Add the detection reagent according to the manufacturer's instructions (e.g., 180 µL of QUANTI-Blue™).
-
Measurement: Incubate for 1-3 hours at 37°C and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for SEAP).
-
Data Analysis: Plot the absorbance values against the logarithm of the ligand concentration and use a non-linear regression (three- or four-parameter fit) to calculate the EC50 value for each agonist.
-
Protocol 2: Cytokine Measurement by ELISA
This protocol measures the secretion of a specific cytokine (e.g., TNF-α) from immune cells following TLR4 activation.
-
Objective: To compare the efficacy of Neoseptin-3 and LPS in inducing cytokine production from primary macrophages.
-
Materials:
-
Primary mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, RAW 264.7).[16]
-
Cell culture medium (RPMI 1640), FBS, antibiotics.
-
Neoseptin-3 and LPS.
-
24-well cell culture plates.
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).
-
Wash and assay buffers.
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of ~5 x 10⁵ cells per well and allow them to adhere.
-
Stimulation: Replace the medium with fresh medium containing either Neoseptin-3 (e.g., 20 µM), LPS (e.g., 100 ng/mL), or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours for TNF-α) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding standards and collected cell supernatants.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate solution and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
Caption: Workflow for comparing TLR4 agonists.
Summary and Conclusion
Neoseptin-3 and LPS are both effective activators of the TLR4 signaling pathway, but they possess distinct characteristics that make them suitable for different research applications.
-
LPS remains the gold standard for studying TLR4 activation in a broad range of species due to its high potency and physiological relevance as a bacterial pathogen-associated molecular pattern (PAMP). Its dependence on the LBP/CD14 transfer system for maximal activity is a key feature of the host response to Gram-negative bacteria.
-
Neoseptin-3 offers a unique tool for the specific and direct activation of the mouse TLR4/MD-2 complex. As a chemically synthesized and structurally defined small molecule, it provides a means to bypass the CD14-dependent uptake mechanism and directly probe the receptor complex.[5][6] Its lack of activity on human TLR4 is a critical consideration but also makes it a precise tool for comparative and species-specific studies.[12][13]
For drug development professionals and researchers, the choice between these agonists will depend on the experimental goals. LPS is ideal for modeling the complex host response to bacterial infection. Neoseptin-3 is an excellent choice for mechanistic studies of the mouse TLR4/MD-2 receptor complex activation, offering a synthetic, CD14-independent alternative to LPS.
References
- 1. The role of lipopolysaccharide/toll-like receptor 4 signaling in chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
- 17. invivogen.com [invivogen.com]
Comparative Guide to Neoseptin-3 Activity on Mouse Versus Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Neoseptin-3 on mouse and human immune cells. Neoseptin-3, a synthetic peptidomimetic, has emerged as a significant tool in immunology research due to its specific agonistic activity on the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental protocols, and provides visual diagrams of the relevant signaling pathways and workflows.
Executive Summary
Neoseptin-3 is a potent activator of mouse immune cells through the TLR4/MD-2 complex, mimicking the effects of lipopolysaccharide (LPS) by inducing pro-inflammatory cytokine and type I interferon production. However, extensive research, including cellular assays and molecular modeling, has conclusively demonstrated that Neoseptin-3 does not activate the human TLR4/MD-2 complex. This species-specific activity is a critical consideration for researchers using Neoseptin-3 as a TLR4 agonist and for the translation of findings from murine models to human applications.
Data Presentation: Quantitative Comparison of Neoseptin-3 Activity
The following tables summarize the differential activity of Neoseptin-3 on mouse and human immune cells based on available experimental data.
Table 1: Neoseptin-3 Induced Cytokine Production
| Cell Type | Species | Cytokine | Effective Concentration (EC50) / Response | Citation(s) |
| Peritoneal Macrophages | Mouse | TNFα | 18.5 µM | [1] |
| Peritoneal Macrophages | Mouse | IL-6 | Dose-dependent increase | [1] |
| Peritoneal Macrophages | Mouse | IFN-β | Dose-dependent increase | [1] |
| THP-1 Monocytes | Human | TNFα | No stimulation observed | [1] |
Table 2: Neoseptin-3 Signaling Pathway Activation
| Cell Line / Type | Species | Assay | Outcome | Citation(s) |
| HEK293T cells | Mouse | NF-κB Luciferase Reporter (expressing mTLR4/mMD-2) | Activation | [1] |
| HEK293T cells | Human | NF-κB Luciferase Reporter (expressing hTLR4/hMD-2) | No Activation | [1][2] |
| Mouse Macrophages | Mouse | Western Blot (Phosphorylation) | Activation of NF-κB, MAPKs (p38, JNK, ERK), TBK1/IRF3 | [1] |
Mechanism of Species Specificity
Molecular dynamics simulations have revealed the atomic-level details behind the species-specific activity of Neoseptin-3. While Neoseptin-3 can bind to both mouse and human TLR4/MD-2 complexes, the resulting conformations are vastly different. In the mouse complex, Neoseptin-3 induces a dimerization event similar to that caused by LPS, leading to downstream signaling.[1] In contrast, its binding to the human complex results in a more flexible and unstable conformation that does not trigger receptor dimerization and subsequent signal transduction.[2]
Signaling Pathways
Neoseptin-3 activates canonical TLR4 signaling pathways in mouse immune cells. This activation is independent of the co-receptor CD14, which is typically required for LPS-mediated TLR4 activation.
References
A Comparative Guide to Neoseptin 3 and Alum as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response to an antigen. This guide provides a detailed comparison of Neoseptin 3, a novel synthetic Toll-like receptor 4 (TLR4) agonist, and alum, the most widely used adjuvant in human vaccines. This comparison is intended to inform researchers on the distinct immunological properties and potential applications of these two adjuvants.
Overview of Mechanisms and Immune Profiles
This compound and alum operate through fundamentally different pathways to enhance immunogenicity. This compound, a small molecule peptidomimetic, specifically activates the mouse TLR4/MD-2 complex, a key receptor in the innate immune system.[1] This interaction triggers downstream signaling cascades, including NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and a T helper 1 (Th1) biased immune response. A Th1 response is characterized by the production of interferon-gamma (IFN-γ) and is crucial for clearing intracellular pathogens. It is important to note that this compound's activity is species-specific to mice and it does not activate human TLR4.[1]
In contrast, alum, which typically consists of aluminum hydroxide (B78521) or aluminum phosphate, functions through multiple mechanisms. It forms a depot at the injection site, which allows for the slow release of the antigen.[2] Alum also activates the NLRP3 inflammasome in antigen-presenting cells (APCs), leading to the release of interleukin-1β (IL-1β) and IL-18.[2] This inflammatory milieu primarily promotes a T helper 2 (Th2) biased immune response, which is characterized by the production of antibodies, including IgG1 and IgE, and is effective against extracellular pathogens.[2][3][4][5]
Head-to-Head Efficacy: A Look at the Data
Direct, head-to-head comparative studies of this compound and alum with the same antigen and comprehensive immunological readouts are limited in the published literature. However, a study evaluating a panel of adjuvants for an influenza nanoparticle vaccine in mice provides some insight into their relative performance.
Table 1: Comparison of Immune Responses to an Influenza HA-Nanoparticle Vaccine in Mice with Different Adjuvants
| Adjuvant | Antigen | Key Immune Readout | Result |
| Alum | Influenza HA-Nanoparticle | Neutralizing Antibody Titers | Boosted antibody titers compared to non-adjuvanted vaccine (p<0.05)[6] |
| This compound | Influenza HA-Nanoparticle | Neutralizing Antibody Titers | Included in a panel of TLR agonists tested, with some TLR agonists showing strong antibody responses[6] |
Note: This table is based on a study that included both adjuvants but did not provide a direct statistical comparison between alum and this compound. The this compound data is inferred from the general findings for TLR agonists in the study.
While the influenza study suggests both adjuvants can enhance antibody responses, the distinct mechanisms of this compound (TLR4 agonist) and alum (NLRP3 inflammasome activator) imply different T-cell polarization, which is a critical factor in vaccine efficacy against different types of pathogens.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for comparing these adjuvants, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Alum.
Caption: Experimental workflow for adjuvant comparison.
Experimental Protocols
The following provides a general methodology for comparing the efficacy of this compound and alum as adjuvants for a model antigen, such as ovalbumin (OVA), in mice.
1. Animal Model:
-
Strain: C57BL/6 or BALB/c mice, 6-8 weeks old, female.
-
Group Size: Minimum of 5 mice per group to ensure statistical power.
2. Vaccine Formulation:
-
Antigen: Ovalbumin (OVA), 10-25 µg per dose.
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., PBS with a small percentage of DMSO if necessary, then diluted) and mix with the OVA solution. A typical dose might be 5-50 µg per mouse.
-
Alum Formulation: Use a commercial preparation of aluminum hydroxide (e.g., Alhydrogel®). Mix the OVA solution with the alum suspension and allow it to adsorb for at least 30 minutes at room temperature with gentle agitation. A common dose is 100-200 µg of alum per mouse.
3. Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 100 µL of the respective vaccine formulation.
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same vaccine formulation.
4. Sample Collection:
-
Serum: Collect blood via tail vein or retro-orbital bleeding at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42) to measure antibody responses.
-
Spleens: At the end of the experiment (e.g., Day 42), euthanize mice and harvest spleens for T-cell analysis.
5. Immunological Assays:
-
Antigen-Specific Antibody Titer (ELISA):
-
Coat ELISA plates with the antigen (OVA).
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the collected serum samples.
-
Detect bound antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG1 and IgG2a (or IgG2c for C57BL/6 mice).
-
Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody titer.
-
-
Cytokine Analysis (ELISpot or Intracellular Cytokine Staining):
-
Prepare a single-cell suspension from the harvested spleens.
-
Restimulate the splenocytes in vitro with the antigen (OVA) for 48-72 hours.
-
For ELISpot, use plates coated with capture antibodies for IFN-γ and IL-4 to enumerate cytokine-secreting cells.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation, then stain the cells for surface markers (e.g., CD4) and intracellular cytokines (IFN-γ, IL-4) for flow cytometry analysis.
-
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the immune responses between the different adjuvant groups.
Conclusion
This compound and alum represent two distinct classes of vaccine adjuvants with different mechanisms of action and resulting immune profiles. This compound, as a mouse-specific TLR4 agonist, is a potent inducer of Th1-mediated immunity, making it a valuable tool for preclinical research in mouse models where cellular immunity is desired. Alum, with its long history of use in humans, remains a reliable choice for inducing strong antibody-mediated (Th2) responses. The choice between these adjuvants will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired type of protective immunity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and other novel adjuvants against the benchmark set by alum.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminium hydroxide adjuvant initiates strong antigen-specific Th2 responses in the absence of IL-4- or IL-13-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Neoseptin-3: A Comparative Analysis of Cross-Reactivity with Toll-like Receptors
For Immediate Publication
Shanghai, China – December 7, 2025 – For researchers in immunology and drug development, the specificity of a TLR agonist is paramount. This guide provides a detailed comparison of Neoseptin-3's activity across various Toll-like Receptors (TLRs), presenting supporting experimental data, detailed protocols, and signaling pathway visualizations to offer a comprehensive understanding of its cross-reactivity profile. Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex, and it is structurally distinct from the natural TLR4 ligand, lipopolysaccharide (LPS).
Executive Summary
Experimental evidence demonstrates that Neoseptin-3 is a potent and specific agonist for murine TLR4, with an EC50 of 18.5 μM. Crucially, its activity is highly specific, showing no significant cross-reactivity with other tested TLRs, including TLR2, TLR3, TLR5, TLR6, TLR7, and TLR9. This specificity is a key advantage, as it minimizes off-target effects, a critical consideration in the development of therapeutic agents and vaccine adjuvants. Interestingly, Neoseptin-3 exhibits species-specific activity, as it does not activate human TLR4.
Quantitative Comparison of TLR Activation
The following table summarizes the activity of Neoseptin-3 across a panel of Toll-like Receptors. The data is compiled from studies using mouse peritoneal macrophages and HEK293 cells engineered to express specific TLRs.
| Toll-like Receptor (TLR) | Ligand Type | Neoseptin-3 Activity (EC50) | Species Specificity |
| TLR4/MD-2 | Lipopolysaccharide (LPS) | 18.5 µM [1] | Mouse-specific [2][3] |
| TLR1/TLR2 | Triacyl lipopeptides | No activity detected | N/A |
| TLR2/TLR6 | Diacyl lipopeptides | No activity detected[1] | N/A |
| TLR3 | Double-stranded RNA | No activity detected[1] | N/A |
| TLR5 | Flagellin | Not explicitly tested | N/A |
| TLR7 | Single-stranded RNA | No activity detected[1] | N/A |
| TLR9 | CpG DNA | No activity detected[1] | N/A |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for assessing Neoseptin-3's TLR cross-reactivity are provided below.
Protocol 1: TLR Specificity Screening using HEK-Blue™ TLR Reporter Cells
This protocol utilizes HEK-293 cells stably co-expressing a specific murine TLR gene and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ mTLR2, mTLR4, mTLR5, mTLR6/2, mTLR7, mTLR9 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Neoseptin-3
-
Positive controls for each TLR (e.g., Pam3CSK4 for TLR1/2, LPS for TLR4, Flagellin for TLR5)
-
96-well plates
Procedure:
-
Culture the specific HEK-Blue™ TLR cell line according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Prepare serial dilutions of Neoseptin-3 and the respective positive control ligands.
-
Add 20 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values from the dose-response curves. For TLRs where no activity is observed, the result should be reported as "No activity detected up to the highest concentration tested."
Protocol 2: Cytokine Production Assay in Primary Mouse Peritoneal Macrophages from TLR Knockout Mice
This protocol assesses the necessity of specific TLRs for Neoseptin-3-induced cytokine production by using macrophages isolated from wild-type and various TLR knockout mice.
Materials:
-
Wild-type C57BL/6J mice
-
TLR2-/-, TLR3-/-, TLR4-/-, TLR6-/-, TLR7-/-, TLR9-/- knockout mice on a C57BL/6J background
-
Sterile 3% thioglycollate broth
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Neoseptin-3
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation
-
Mouse TNF-α ELISA kit
-
24-well plates
Procedure:
-
Elicit peritoneal macrophages by intraperitoneal injection of 1 mL of 3% sterile thioglycollate broth into each mouse.
-
Three days post-injection, euthanize the mice and harvest the peritoneal exudate cells by lavage with cold sterile PBS.
-
Plate the cells in 24-well plates at a density of 1 x 10^6 cells/well in RPMI 1640 medium and allow them to adhere for 2-4 hours at 37°C.
-
Wash the wells with warm medium to remove non-adherent cells.
-
Stimulate the adherent macrophages with varying concentrations of Neoseptin-3 or LPS for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α production in macrophages from knockout mice to that of wild-type mice to determine the dependency on each TLR.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided in Graphviz DOT language.
References
Navigating the Purity Landscape of Commercial Neoseptin 3: A Comparative Guide
For researchers in immunology and drug development, the purity of signaling molecules is paramount. Neoseptin 3, a synthetic small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex, is a critical tool for studying innate immunity. However, the purity of commercially available this compound can vary, potentially impacting experimental outcomes. This guide provides a framework for assessing the purity of commercial this compound, comparing it with alternative TLR4 agonists, and offers standardized experimental protocols for its analysis.
This compound activates the mTLR4/MD-2 complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1][2] This makes it a valuable reagent for in vitro and in vivo studies of the innate immune response. Unlike its well-known alternatives, Lipopolysaccharide (LPS) and Monophosphoryl lipid A (MPLA), this compound is a peptidomimetic and is noted for its species-specific activity, potently activating the mouse TLR4 complex but not its human counterpart.[3][4]
Comparison of TLR4 Agonists
| Feature | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| Origin | Synthetic Peptidomimetic | Bacterial (Gram-negative) | Derivative of LPS |
| Target | mTLR4/MD-2 complex | TLR4/MD-2 complex | TLR4/MD-2 complex |
| Species Specificity | Mouse-specific agonist | Broad species activity | Broad species activity |
| Key Characteristics | High efficacy and specificity for mTLR4.[5][6] | Potent, but can be toxic.[7] | Lower toxicity than LPS, used as a vaccine adjuvant.[8][9][10][11][12] |
Assessing the Purity of Commercial this compound: A Hypothetical Analysis
To ensure reliable and reproducible experimental results, it is crucial to independently verify the purity of commercially sourced this compound. The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the experimental protocols outlined below.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by RP-HPLC (%) | Major Impurity (m/z) | Net Peptide Content by AAA (%) |
| Supplier A | A123 | ≥98 | 98.5 | 457.2 | 85.2 |
| Supplier B | B456 | ≥95 | 96.2 | 457.2, 345.1 | 82.5 |
| Supplier C | C789 | ≥99 (HPLC) | 99.1 | 457.2 | 90.1 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates this compound from potential impurities based on hydrophobicity.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent (e.g., 50% ACN/water) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 220 nm
-
Column temperature: 25°C
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
-
Analysis: Inject 20 µL of the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Mass Spectrometry (MS) for Impurity Identification
MS is used to determine the molecular weight of the main peak and any impurities.
Procedure: Couple the outlet of the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to obtain the mass-to-charge ratio (m/z) of the eluting peaks. This allows for the identification of potential impurities, such as truncated or modified forms of this compound.
Amino Acid Analysis (AAA) for Net Peptide Content
AAA determines the absolute quantity of the peptide in a sample.
Procedure:
-
Hydrolysis: Hydrolyze a known weight of the this compound sample in 6N HCl at 110°C for 24 hours. This breaks the peptide bonds.
-
Derivatization: Derivatize the resulting amino acids.
-
Quantification: Separate and quantify the derivatized amino acids using an amino acid analyzer or by HPLC. The net peptide content is calculated by comparing the measured amino acid quantities to a known standard.
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Simplified TLR4 signaling pathway activated by this compound.
Conclusion
The purity of this compound is a critical factor for obtaining reliable and reproducible data in immunological research. This guide provides a comprehensive framework for researchers to assess the purity of their commercial this compound samples. By employing standardized analytical methods such as RP-HPLC, MS, and AAA, scientists can ensure the quality of their reagents and the integrity of their experimental findings. Furthermore, understanding the functional context of this compound in relation to other TLR4 agonists allows for informed decisions in experimental design.
References
- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the species-specific recognition of this compound by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structure-Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. The TLR4 agonist monophosphoryl lipid A drives broad resistance to infection via dynamic reprogramming of macrophage metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-Like Receptor 4 Agonist Monophosphoryl Lipid A Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Differential Gene Expression in Response to Neoseptin-3 versus LPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential gene expression profiles induced by the synthetic TLR4 agonist Neoseptin-3 and the well-established TLR4 ligand, lipopolysaccharide (LPS). While both molecules activate the Toll-like receptor 4 (TLR4) signaling pathway, their distinct molecular structures and interactions with the receptor complex are expected to elicit nuanced differences in the host transcriptional response. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of their respective immunomodulatory properties.
Executive Summary
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through the TLR4 signaling pathway. Neoseptin-3 is a novel, chemically synthesized peptidomimetic that also activates the murine TLR4/MD-2 complex, mimicking the effects of LPS despite bearing no structural resemblance to it.[1] Both ligands trigger the two major downstream signaling cascades of TLR4: the MyD88-dependent and the TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB, AP-1, and IRFs, culminating in the production of pro-inflammatory cytokines and type I interferons. This guide presents a comparative analysis of the gene expression changes induced by these two TLR4 agonists, highlighting both the commonalities and the potential divergences in their induced cellular responses.
Data Presentation: Comparative Gene Expression Analysis
Due to the limited availability of public, head-to-head transcriptomic datasets comparing Neoseptin-3 and LPS, the following table presents a representative dataset for LPS-induced gene expression in mouse bone marrow-derived macrophages (BMDMs) and a scientifically grounded, hypothetical dataset for Neoseptin-3. The hypothetical Neoseptin-3 data is inferred from its known activation of both MyD88- and TRIF-dependent pathways and is anchored by published data on the induction of key cytokines such as TNF-α, IL-6, and IFN-β.[1] This allows for a plausible and informative comparison of the potential transcriptomic signatures of these two TLR4 agonists.
Table 1: Differential Gene Expression in Mouse BMDMs (4 hours post-stimulation)
| Gene Symbol | Pathway Association | LPS (Fold Change) | LPS (p-value) | Neoseptin-3 (Fold Change, Hypothetical) | Neoseptin-3 (p-value, Hypothetical) |
| MyD88-Dependent Genes | |||||
| Tnf | Pro-inflammatory Cytokine | 15.2 | < 0.001 | 12.5 | < 0.001 |
| Il6 | Pro-inflammatory Cytokine | 25.8 | < 0.001 | 20.1 | < 0.001 |
| Il1b | Pro-inflammatory Cytokine | 10.5 | < 0.001 | 8.7 | < 0.001 |
| Cxcl1 | Chemokine | 30.1 | < 0.001 | 25.3 | < 0.001 |
| Cxcl2 | Chemokine | 45.3 | < 0.001 | 38.9 | < 0.001 |
| Ccl2 | Chemokine | 18.9 | < 0.001 | 15.4 | < 0.001 |
| Nfkbia | NF-κB Inhibitor | 8.2 | < 0.001 | 7.5 | < 0.001 |
| TRIF-Dependent Genes | |||||
| Ifnb1 | Type I Interferon | 12.7 | < 0.001 | 10.8 | < 0.001 |
| Ifit1 | Interferon-Stimulated Gene | 22.4 | < 0.001 | 18.6 | < 0.001 |
| Isg15 | Interferon-Stimulated Gene | 17.6 | < 0.001 | 14.9 | < 0.001 |
| Cxcl10 | Chemokine (IFN-inducible) | 50.5 | < 0.001 | 42.1 | < 0.001 |
| Ccl5 | Chemokine (IFN-inducible) | 35.8 | < 0.001 | 30.2 | < 0.001 |
| Oas1a | Antiviral Gene | 14.3 | < 0.001 | 11.9 | < 0.001 |
| Irf7 | Transcription Factor | 9.8 | < 0.001 | 8.1 | < 0.001 |
Disclaimer: The Neoseptin-3 gene expression data presented in this table is hypothetical and is intended for illustrative purposes. It is constructed based on the known signaling pathways activated by Neoseptin-3 and anchored by published experimental results for key cytokines. The LPS data is representative of typical results from RNA-seq experiments.
Experimental Protocols
Cell Culture and Stimulation
-
Cell Line: Mouse Bone Marrow-Derived Macrophages (BMDMs).
-
Culture Conditions: BMDMs are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF at 37°C in a 5% CO2 incubator.
-
Stimulation: Cells are treated with either 100 ng/mL of LPS (from E. coli O111:B4) or 20 µM of Neoseptin-3 for 4 hours. A vehicle control (e.g., sterile PBS or DMSO) is run in parallel.
RNA Isolation and Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is isolated from stimulated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (RIN > 8) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) to generate 50 bp paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The processed reads are aligned to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the treatment and control groups is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems QuantStudio 7 Flex) with a SYBR Green-based master mix. Gene-specific primers are designed for selected target genes and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Mandatory Visualization
Signaling Pathways
Caption: TLR4 signaling pathways activated by Neoseptin-3 and LPS.
Experimental Workflow
Caption: Workflow for differential gene expression analysis.
Logical Comparison
Caption: Logical framework for comparing Neoseptin-3 and LPS.
References
Safety Operating Guide
Safeguarding Research and the Environment: A Procedural Guide to Neoseptin 3 Disposal
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials. Neoseptin 3, a potent agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, requires meticulous handling not only during experimentation but also through its final disposal. Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
This compound has been identified as a substance that may cause long-lasting harmful effects to aquatic life. Therefore, it is imperative to prevent its release into the environment. Under no circumstances should this compound waste be disposed of down the drain.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and labeling, culminating in removal by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes, but is not limited to:
-
Unused or expired pure this compound powder.
-
Stock solutions and diluted solutions of this compound.
-
Contaminated labware, such as pipette tips, centrifuge tubes, and well plates.
-
Personal protective equipment (PPE) that is grossly contaminated.
-
Spill cleanup materials.
Segregate this compound waste from other laboratory waste streams at the point of generation.[1] Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.[2]
Step 2: Containerization
Select a waste container that is compatible with the chemical nature of the this compound waste.[2][3]
-
For liquid waste: Use a leak-proof, screw-cap container made of a chemically resistant material.
-
For solid waste (e.g., contaminated labware): Use a sturdy, puncture-resistant container with a secure lid.
Ensure the container is in good condition and not overfilled; leave at least 10% headspace to allow for expansion.[2]
Step 3: Labeling
Properly label the waste container as soon as the first piece of waste is added.[1][4] The label should be clear, legible, and securely affixed to the container. The following information is typically required:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
The specific hazards associated with the waste (e.g., "Toxic to Aquatic Life").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][5] The SAA should be:
-
At or near the point of generation.[5]
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Inspected weekly for any signs of leakage.[2]
Keep the waste container closed at all times, except when adding waste.[4][5]
Step 5: Arranging for Disposal
Once the waste container is full or you are no longer generating this compound waste, arrange for its collection through your institution's EHS department.[5] They will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal in accordance with all local, state, and federal regulations.[1]
Quantitative Data Summary for this compound Disposal
While specific quantitative limits for disposal will be determined by your local regulations and the policies of the waste disposal vendor, the following table summarizes key parameters for the responsible management of this compound waste.
| Parameter | Guideline | Rationale |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life | To prevent contamination of water systems and harm to aquatic organisms. |
| Sewer Disposal | Prohibited | Due to its aquatic toxicity, this compound must not enter the sanitary sewer system.[3] |
| Waste Segregation | Segregate from incompatible materials | To prevent chemical reactions that could generate heat, toxic gases, or other hazards.[2] |
| Container Headspace | Minimum 10% | To allow for expansion of the container's contents due to temperature changes.[2] |
| SAA Storage Limit | Varies by institution; consult your EHS | To ensure safe and compliant temporary storage of hazardous waste in the laboratory.[5] |
Experimental Protocols and Waste Generation
The specific waste generated from this compound experiments will depend on the protocol. Common in vitro assays, such as those inducing cytokine production in macrophages or studying TLR4 signaling pathways, will typically generate liquid waste (e.g., cell culture media containing this compound) and solid waste (e.g., contaminated plasticware). All materials that have come into contact with this compound should be considered hazardous waste and disposed of according to the procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship, building trust in the scientific community's commitment to responsible chemical handling.
References
Essential Safety and Handling Protocols for Neoseptin 3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Neoseptin 3, a powdered, biologically active small molecule. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety Information
This compound is classified as having chronic aquatic toxicity (Category 4), indicating that it may cause long-lasting harmful effects to aquatic life.[1] All handling and disposal procedures must be conducted with the aim of preventing environmental release.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Handling Solid Powder (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Standard laboratory coat | Use in a chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved N95 respirator is recommended. |
| Preparing Stock Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Standard laboratory coat | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Handling Dilute Solutions | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Generally not required, but work should be conducted in a well-ventilated lab space. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound powder in original vial
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Following the solubility information, carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A clear solution should be observed.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Disposal Plan
Proper disposal is mandatory to mitigate environmental risks associated with this compound.
Waste Stream Management
The following diagram illustrates the decision-making process for the disposal of different types of waste generated while working with this compound.
Caption: Decision tree for this compound waste disposal.
Step-by-Step Disposal Procedures
-
Solid Waste:
-
Collect all contaminated solid items such as pipette tips, microcentrifuge tubes, and gloves in a designated, clearly labeled solid chemical waste container.
-
Do not mix with general laboratory trash.
-
When the container is full, arrange for disposal through your institution's hazardous waste management service.
-
-
Liquid Waste:
-
Collect all unused or waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
The label should include "this compound" and the solvent (e.g., "DMSO").
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
Crucially, do not pour any solution containing this compound down the drain.
-
-
Empty Vials:
-
Once the original vial is empty, deface or remove the label to prevent misidentification.
-
Dispose of the empty, defaced vial in a container designated for non-hazardous laboratory glassware. Do not place in general office trash.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
